Synucleozid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXNWCLKYWDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Synucleozid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of Synucleozid, a novel small molecule inhibitor of α-synuclein expression, a protein centrally implicated in the pathogenesis of Parkinson's disease and other α-synucleinopathies.
Core Mechanism of Action: Translational Inhibition of α-Synuclein
This compound, also identified as NSC 377363, exerts its therapeutic potential by selectively inhibiting the translation of the SNCA messenger RNA (mRNA), which encodes for the α-synuclein protein.[1][2] This targeted approach aims to reduce the overall levels of α-synuclein, thereby mitigating the downstream neurotoxic effects associated with its misfolding and aggregation.[3][4] Unlike many therapeutic strategies that target the α-synuclein protein directly, this compound operates at the mRNA level, offering a unique point of intervention.[3]
The primary target of this compound is a specific structured region within the 5' untranslated region (5' UTR) of the SNCA mRNA known as the iron-responsive element (IRE).[1][2][5] By binding to this IRE, this compound effectively decreases the loading of SNCA mRNA into polysomes, the cellular machinery responsible for protein synthesis.[1][2] Mechanistic studies have revealed that this compound stabilizes the IRE structure, leading to an accumulation of ribosome precursors on the mRNA and consequently inhibiting the initiation of translation.[2] An alternative but related mechanism suggests that the binding of this compound to the IRE stabilizes the complex formed between the SNCA mRNA and iron regulatory proteins (IRPs), which in turn represses translation.[5]
A more recent iteration of this molecule, this compound-2.0, has been developed with improved drug-like properties.[6] Its mechanism of action is consistent with the original compound, focusing on the inhibition of ribosome assembly onto the SNCA mRNA.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with the SNCA mRNA IRE.
| Parameter | Value | Cell Line | Description | Reference |
| IC₅₀ | 500 nM | SH-SY5Y | Concentration for 50% inhibition of α-synuclein protein expression. | [1][7] |
| EC₅₀ | 2.7 ± 0.4 μM | In vitro | Effective concentration for 50% decrease in 2-AP emission, indicating binding to IRE RNA. | [1][2] |
| K | 1.5 ± 0.3 μM | In vitro | Competitive dissociation constant for the binding of this compound to native IRE RNA. | [1][2] |
Signaling Pathway and Molecular Interactions
The interaction of this compound with the SNCA mRNA and its subsequent effect on translation can be visualized as a signaling cascade.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's mechanism of action.
4.1. Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and murine neuroblastoma Neuro-2A cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound, often dissolved in DMSO, is added to the cell culture medium at various concentrations (e.g., 0.25-1 µM) for a specified duration (e.g., 24 hours).[1][7]
4.2. Western Blotting for α-Synuclein Quantification
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for α-synuclein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control like β-actin.
4.3. In Vitro Binding Assays (Fluorescence Polarization)
-
RNA Preparation: A fluorescently labeled (e.g., with 2-aminopurine) RNA oligonucleotide corresponding to the SNCA IRE is synthesized.
-
Binding Reaction: The labeled RNA is incubated with varying concentrations of this compound in a suitable buffer.
-
Measurement: The fluorescence polarization or emission is measured using a plate reader. Changes in fluorescence indicate binding of this compound to the IRE.
-
Data Analysis: The data is fitted to a suitable binding isotherm to determine the EC₅₀ and K values.[1][2]
4.4. Polysome Profiling
-
Cell Lysis and Sucrose Gradient: Treated and control cells are lysed, and the cytoplasmic extracts are layered onto a sucrose gradient (e.g., 10-50%).
-
Ultracentrifugation: The gradients are subjected to ultracentrifugation to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionation and RNA Extraction: The gradient is fractionated, and the RNA is extracted from each fraction.
-
RT-qPCR: The amount of SNCA mRNA in each fraction is quantified by reverse transcription-quantitative PCR (RT-qPCR). A decrease in SNCA mRNA in the polysome fractions of this compound-treated cells indicates translational inhibition.
Experimental Workflow Visualization
The general workflow for assessing the efficacy and mechanism of this compound can be depicted as follows.
Caption: General Experimental Workflow.
Concluding Remarks
This compound represents a promising therapeutic strategy for Parkinson's disease and related neurodegenerative disorders by targeting the synthesis of α-synuclein at the mRNA level. Its high selectivity and defined mechanism of action make it a valuable tool for research and a potential candidate for further drug development. The evolution to this compound-2.0 and the development of related RiboTACs (Ribonuclease-Targeting Chimeras) further underscore the potential of this therapeutic approach.[6] Future studies will likely focus on in vivo efficacy, safety profiles, and the optimization of drug delivery to the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small molecule may slow down Parkinson's disease - Futurity [futurity.org]
- 4. Emerging targets of α-synuclein spreading in α-synucleinopathies: a review of mechanistic pathways and interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
Synucleozid and its Derivatives: A Technical Guide to a Novel Therapeutic Strategy for Parkinson's Disease
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein (α-Syn) in the brain. The development of disease-modifying therapies targeting α-Syn is a primary focus of current research. This technical guide details the discovery, mechanism of action, and preclinical development of Synucleozid, a novel small molecule inhibitor of α-Syn translation, and its advanced derivative, Syn-RiboTAC. By targeting the messenger RNA (mRNA) that codes for α-Syn, these compounds represent a promising new therapeutic avenue to reduce the production of the pathogenic protein at its source. This document provides an in-depth overview of the quantitative data supporting their efficacy and selectivity, detailed experimental methodologies for their evaluation, and visualizations of the key molecular pathways and experimental workflows.
Introduction: The α-Synuclein Challenge in Parkinson's Disease
The aggregation of the α-synuclein protein, encoded by the SNCA gene, is a central pathological hallmark of Parkinson's disease.[1] These aggregates form Lewy bodies and Lewy neurites, leading to neuronal dysfunction and death.[1] Consequently, therapeutic strategies aimed at reducing α-Syn levels are of paramount interest. However, α-Syn is an intrinsically disordered protein, making it a challenging target for traditional small molecule inhibitors that typically bind to well-defined pockets on a protein's surface.[2][3] An alternative and innovative approach is to target the SNCA mRNA, preventing the synthesis of the α-Syn protein altogether.
The Discovery of this compound: Targeting the SNCA mRNA
Researchers identified a structured iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the SNCA mRNA, which regulates its translation.[4][5] This RNA structure presents a viable target for small molecules. Through sequence-based design and screening of RNA-focused compound libraries, a potent inhibitor named this compound was discovered.[2][6]
Mechanism of Action
This compound selectively binds to a unique A-bulge region within the SNCA IRE.[6][7] This binding event stabilizes the IRE structure and is thought to inhibit the assembly of the ribosome onto the SNCA mRNA, thereby blocking the initiation of α-Syn protein translation.[2][6] This mechanism effectively reduces the cellular levels of the α-Syn protein without altering the levels of the SNCA mRNA itself.[6]
Quantitative Assessment of this compound Efficacy and Selectivity
Preclinical studies in cellular models of Parkinson's disease have demonstrated the dose-dependent efficacy and selectivity of this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound Derivatives in SH-SY5Y Cells
| Compound | Target | Assay | Key Parameter | Value | Reference |
| This compound | SNCA mRNA | α-Syn Protein Reduction | IC₅₀ | ~500 nM | [6] |
| This compound-2.0 | SNCA mRNA | SNCA Translation Inhibition | IC₅₀ | ~2 µM | [2][7] |
| Syn-RiboTAC | SNCA mRNA | α-Syn Protein Reduction | Cytoprotective Effect | 5-fold > this compound-2.0 | [1][2] |
Table 2: Selectivity Profile of this compound-2.0 and Syn-RiboTAC in SH-SY5Y Cells (48h treatment)
| Compound | Concentration | Total Proteins Detected | Proteins Significantly Altered (%) | Down-regulated Proteins | Up-regulated Proteins | Reference |
| This compound-2.0 | 2 µM | 2,813 | 150 (5.3%) | 55 | 95 | [2] |
| Syn-RiboTAC | 2 µM | 3,436 | 194 (5.6%) | 114 | 80 | [2] |
Syn-RiboTAC: A Ribonuclease-Targeting Chimera for Enhanced Potency
To improve upon the inhibitory action of this compound, a ribonuclease-targeting chimera (RiboTAC) named Syn-RiboTAC was developed. This molecule consists of the this compound-2.0 scaffold linked to a small molecule that recruits cellular ribonucleases.[2]
Enhanced Mechanism of Action
Syn-RiboTAC not only binds to the SNCA IRE but also brings a ribonuclease in close proximity, leading to the targeted degradation of the SNCA mRNA.[2] This dual mechanism of translation inhibition and mRNA degradation results in a more profound and sustained reduction of α-Syn protein levels, offering a significant enhancement in cytoprotective effects.[1][2]
Experimental Protocols
The following section outlines a generalized protocol for evaluating the efficacy of this compound in a key in vitro experiment.
Protocol: Inhibition of α-Synuclein Translation in SH-SY5Y Cells
Objective: To determine the dose-dependent effect of this compound on α-synuclein protein levels in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Pre-formed α-synuclein fibrils (PFFs) for inducing toxicity (optional)
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO).
-
(Optional) For toxicity studies, co-treat with a pre-determined concentration of PFFs.
-
Incubate for 48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against α-synuclein and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for α-synuclein and β-actin.
-
Normalize the α-synuclein signal to the β-actin signal.
-
Calculate the percentage of α-synuclein reduction relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.
Caption: Mechanism of Action of this compound.
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mRNA Targeting Undruggable Protein May Help Ward Off Parkinson's Disease in Humans [creative-biogene.com]
- 4. mdpi.com [mdpi.com]
- 5. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of the Iron-Responsive Element (IRE) in Alpha-Synuclein mRNA: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-synuclein), a protein centrally implicated in the pathophysiology of Parkinson's disease (PD) and other synucleinopathies, is subject to intricate regulatory control at the post-transcriptional level. A key element in this regulation is a functional iron-responsive element (IRE) located within the 5'-untranslated region (5'-UTR) of the α-synuclein (SNCA) messenger RNA (mRNA). This technical guide provides an in-depth exploration of the SNCA IRE's role in mediating the translation of α-synuclein, its interaction with iron regulatory proteins (IRPs), and its emergence as a promising therapeutic target. We will detail the molecular mechanisms of iron-dependent regulation, present quantitative data on binding affinities, outline key experimental protocols for studying these interactions, and discuss the therapeutic potential of small molecules, such as Synucleozid, designed to target this structured RNA element.
Introduction: The SNCA IRE, a Critical Regulator of Alpha-Synuclein Expression
The accumulation and aggregation of α-synuclein are pathological hallmarks of Parkinson's disease.[1] Consequently, understanding the mechanisms that control α-synuclein expression is of paramount importance for developing therapeutic strategies. The translation of SNCA mRNA is not constitutive; it is tightly regulated by a cis-acting IRE stem-loop structure within its 5'-UTR.[2][3][4] This IRE is structurally and functionally homologous to the canonical IREs found in mRNAs encoding proteins involved in iron metabolism, such as ferritin and the transferrin receptor.[4][5] The SNCA IRE acts as a molecular switch, modulating protein synthesis in response to intracellular iron levels through its interaction with trans-acting iron regulatory proteins (IRPs).[6][7]
The IRP/IRE Signaling Pathway: An Iron-Sensing Translational Switch
The canonical mechanism of IRE-mediated translational control is well-established and applies to the regulation of α-synuclein. This signaling pathway is primarily governed by the interplay between the SNCA IRE, IRP1 and IRP2, and cellular iron levels.
-
Under Low Iron Conditions: When intracellular iron is scarce, IRPs adopt a conformation that allows them to bind with high affinity to the IRE stem-loop in the 5'-UTR of the SNCA mRNA.[6][7] This binding sterically hinders the assembly of the 43S preinitiation complex, thereby repressing the initiation of translation and reducing the synthesis of α-synuclein protein.[8]
-
Under High Iron Conditions: In iron-replete cells, a [4Fe-4S] cluster assembles on IRP1, converting it to a cytosolic aconitase and preventing its binding to the IRE. IRP2, on the other hand, is targeted for proteasomal degradation in the presence of high iron. The dissociation of IRPs from the SNCA IRE alleviates the translational repression, allowing the ribosomal machinery to proceed with translation and leading to an increase in α-synuclein protein levels.[6][7][8]
This iron-dependent regulation of α-synuclein synthesis is a critical homeostatic mechanism. However, in the context of neurodegenerative diseases where iron dyshomeostasis is a known factor, this pathway can become pathogenic.[9][10][11] Elevated iron levels in specific brain regions, such as the substantia nigra in Parkinson's disease patients, may lead to the chronic overexpression of α-synuclein, thereby promoting its aggregation and contributing to neurotoxicity.[9][12]
Caption: IRP/IRE signaling pathway for α-synuclein translation.
Quantitative Analysis of IRE-Protein Interactions
The precise regulation of α-synuclein translation is underscored by the specific binding affinities between the SNCA IRE and its regulatory proteins. These interactions have been quantified using various biophysical techniques, providing valuable insights into the thermodynamics of the system.
SNCA IRE and Iron Regulatory Protein 1 (IRP1) Interaction
Multi-spectroscopic analysis has been employed to determine the binding constants and thermodynamic parameters for the interaction between α-Syn IRE RNA and IRP1. These studies reveal a high-affinity interaction that is significantly modulated by the presence of iron.
| Condition | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (nM) | Gibbs Free Energy (ΔG) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (TΔS) (kJ/mol) |
| α-Syn IRE + IRP1 | 21.0 x 10⁶[6] | 47.6 ± 1.7[7] | -43.7 ± 2.7[7] | -42.2 ± 2.3[7] | 7.0 ± 0.4 (ΔS J/mol/K)[7] |
| α-Syn IRE + IRP1 + Fe²⁺ | 6.4 x 10⁶[6] | 156.3 (Calculated) | -36.3 ± 2.1[7] | -53.0 ± 4.6[7] | 48.0 ± 2.7 (ΔS J/mol/K)[7] |
Table 1: Thermodynamic and Binding Parameters for the α-Syn IRE and IRP1 Interaction.[6][7]
The data clearly indicate that the presence of Fe²⁺ reduces the binding affinity of IRP1 for the α-Syn IRE by approximately 3.3-fold, as seen in the decrease in the association constant (Ka).[6] The thermodynamic parameters suggest that the binding is an entropy-favored and enthalpy-driven event.[6] The negative Gibbs free energy (ΔG) values confirm the spontaneous nature of the complex formation in both the absence and presence of iron.[7]
Competitive Binding: SNCA IRE Interaction with eIF4F
Translation initiation in eukaryotes is a complex process involving numerous initiation factors (eIFs). The cap-binding complex, eIF4F, plays a crucial role. Studies have shown that eIF4F can also bind to the SNCA IRE, and this interaction is enhanced by iron, creating a competitive binding scenario with IRP1.
| Condition | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (nM) |
| α-Syn IRE + eIF4F | 8.4 x 10⁶[13] | 119.2 ± 4.4[14] |
| α-Syn IRE + eIF4F + Fe²⁺ | 22.9 x 10⁶ (Calculated) | 43.7 ± 2.7[14] |
Table 2: Binding Parameters for the α-Syn IRE and eIF4F Interaction.[13][14]
In stark contrast to the IRP1 interaction, the presence of Fe²⁺ increases the binding affinity of eIF4F for the α-Syn IRE by approximately three-fold.[13][14] This suggests a dual-regulatory model where iron not only causes IRP1 to dissociate but also promotes the binding of the translation initiation factor eIF4F, thus robustly activating α-synuclein synthesis.
Caption: Competitive binding of IRP1 and eIF4F to the SNCA IRE.
Therapeutic Targeting of the SNCA IRE with Small Molecules
The discovery that the SNCA mRNA contains a structured, functional IRE that controls the synthesis of the disease-implicated α-synuclein protein makes it an attractive "druggable" target.[1] Targeting the mRNA directly with small molecules to inhibit translation represents a novel therapeutic strategy, particularly for intrinsically disordered proteins like α-synuclein that are challenging to target with conventional approaches.
This compound , a small molecule identified through screening and rational design, exemplifies this approach.[1][15] It is designed to selectively bind to a unique bulge within the SNCA IRE.[15] This binding is proposed to stabilize the IRE structure in a conformation that inhibits the assembly of the ribosome, thereby reducing α-synuclein protein levels without affecting cell viability.[1][15]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Studying IRE-Mediated Interactions
The characterization of the SNCA IRE and its interactions relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
Fluorescence Spectroscopy for Binding Affinity Determination
This method is used to quantify the binding affinity (Kd) between a protein (e.g., IRP1) and the IRE RNA by monitoring changes in the protein's intrinsic tryptophan fluorescence upon RNA binding.
Methodology:
-
Reagents and Buffers:
-
Binding Buffer: e.g., 20 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.4.
-
Purified IRP1 protein.
-
In vitro transcribed and purified SNCA IRE RNA.
-
-
Instrumentation: A fluorometer capable of excitation at ~295 nm and measuring emission spectra from ~310 to 400 nm.
-
Procedure:
-
Maintain a constant concentration of IRP1 (e.g., 0.1 µM) in the cuvette.
-
Record the initial fluorescence spectrum of the protein alone.
-
Perform a stepwise titration by adding increasing concentrations of the SNCA IRE RNA to the cuvette.
-
After each addition, allow the system to equilibrate (e.g., 2-3 minutes) before recording the fluorescence spectrum.
-
The fluorescence intensity will decrease (quench) as the RNA binds to the protein.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the RNA ligand.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
-
Caption: Workflow for a fluorescence titration experiment.
RNA Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative in vitro technique to visualize the formation of RNA-protein complexes.[16]
Methodology:
-
Probe Preparation:
-
Synthesize the SNCA IRE RNA probe.
-
Label the probe, typically at the 5' end, with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reactions:
-
In separate tubes, incubate the labeled RNA probe at a constant, low concentration.
-
Add increasing concentrations of the purified protein of interest (e.g., IRP1).
-
Include a non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled specific competitor (cold probe) to one reaction to confirm binding specificity.
-
Incubate reactions at room temperature or 37°C for 20-30 minutes.
-
-
Electrophoresis:
-
Add a non-denaturing loading buffer to the reactions.
-
Separate the binding reactions on a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on size and charge.
-
-
Detection:
-
RNA-protein complexes migrate slower through the gel than the free, unbound RNA probe, resulting in a "shifted" band.
-
Visualize the bands by autoradiography (for ³²P) or chemiluminescence (for biotin).
-
Luciferase Reporter Assay
This cell-based assay is used to assess the translational regulatory activity of the SNCA 5'-UTR and the effect of small molecules like this compound.
Methodology:
-
Plasmid Construction:
-
Construct a reporter plasmid containing the firefly luciferase gene.
-
Upstream of the luciferase start codon, clone the full-length 5'-UTR of the SNCA mRNA.
-
As a control, create a similar plasmid lacking the SNCA 5'-UTR.
-
Co-transfect a second plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Transfect the cells with the reporter and normalization plasmids.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each condition.
-
A selective compound will decrease the Firefly/Renilla ratio for the construct containing the SNCA 5'-UTR but will have no effect on the control construct.
-
Conclusion and Future Directions
The iron-responsive element within the 5'-UTR of the SNCA mRNA is a sophisticated regulatory element that plays a pivotal role in controlling the synthesis of alpha-synuclein. Its function as an iron-sensitive molecular switch directly links cellular iron homeostasis with the expression of a key protein in neurodegeneration.[2][6] The dysregulation of this IRP/IRE pathway, particularly in the iron-rich environment of the aging brain, may be a significant contributor to the pathology of Parkinson's disease.[10][17]
The quantitative biophysical data and detailed molecular mechanisms described herein provide a solid foundation for researchers in the field. Furthermore, the validation of the SNCA IRE as a druggable target opens up exciting new avenues for therapeutic development.[1] Small molecules like this compound that can selectively bind to the IRE and inhibit translation offer a promising strategy to reduce alpha-synuclein levels and potentially alter the course of devastating neurodegenerative diseases.[15] Future research should focus on optimizing the potency and specificity of such molecules, further elucidating the complex interplay of regulatory factors at the SNCA 5'-UTR, and advancing these novel therapeutic concepts toward clinical application.
References
- 1. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-responsive-like elements and neurodegenerative ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. α-Synuclein Iron-Responsive-Element RNA and Iron Regulatory Protein Affinity Is Specifically Reduced by Iron in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interplay of iron, oxidative stress, and α-synuclein in Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired iron homeostasis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relevance of iron in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron dyshomeostasis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. mdpi.com [mdpi.com]
- 14. Fe2+-Sensing α-Synuclein Iron-Responsive Messenger RNA/eIF4F Complex Binding and Regulating mRNA Translation Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - EE [thermofisher.com]
- 17. Frontiers | The Contribution of Iron to Protein Aggregation Disorders in the Central Nervous System [frontiersin.org]
Targeting the Messenger: A Technical Guide to Small Molecule Modulation of SNCA mRNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational science behind a promising therapeutic strategy for Parkinson's disease and other synucleinopathies: the targeting of alpha-synuclein (SNCA) messenger RNA (mRNA) with small molecules. By intervening at the mRNA level, it is possible to reduce the production of the alpha-synuclein protein, which is prone to misfolding and aggregation, a key pathological hallmark of these neurodegenerative disorders. This document provides a comprehensive overview of the molecular target, the mechanism of action of small molecule binders, detailed experimental protocols for their characterization, and the downstream cellular pathways affected.
The Molecular Target: The Iron-Responsive Element in SNCA mRNA's 5' Untranslated Region
The primary target for small molecule intervention is a structured motif within the 5' untranslated region (5' UTR) of the SNCA mRNA. This region, known as the iron-responsive element (IRE), is a key regulator of SNCA translation.[1][2] The SNCA 5'-UTR is characterized by a high GC content, leading to the formation of stable secondary structures.[3]
The SNCA IRE is a hairpin-like structure that plays a crucial role in an iron-dependent translational control mechanism.[2][4] In conditions of low iron, iron regulatory proteins (IRPs) bind to the IRE, which represses the translation of SNCA mRNA.[2][5] Conversely, when iron levels are high, IRPs bind to iron and dissociate from the IRE, allowing for the translation of the SNCA mRNA to proceed.[2][5] This regulatory element presents a unique and structured pocket for the binding of small molecules.
Small Molecule Binders of the SNCA IRE
Through sequence-based design and screening of RNA-focused compound libraries, several small molecules have been identified that bind to the SNCA IRE.[1][6] One of the most well-characterized compounds is "Synucleozid".[1][7] These molecules are designed to recognize and bind to specific structural features of the IRE, such as internal loops or bulges.[8] A more recent iteration, "this compound-2.0," has also been developed.[6][9]
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Effect on α-synuclein Protein | Reference |
| This compound | SNCA 5' UTR IRE | Not explicitly stated | ~10 µM (in SH-SY5Y cells) | Significant reduction | [1][7] |
| This compound-2.0 | SNCA 5' UTR IRE | Not explicitly stated | More potent than this compound | Down-regulates levels | [6] |
| Plant Glycosides (e.g., Strophanthidine) | SNCA 5' UTR | Not explicitly stated | >10 µM | ~65% reduction in SK-N-SH and SH-SY5Y cells | [10] |
Mechanism of Action: Inhibiting Translation Initiation
The binding of small molecules like this compound to the SNCA IRE inhibits the translation of the mRNA into protein.[1][7] Mechanistic studies have revealed that these compounds do not work by displacing the IRPs.[5] Instead, they appear to stabilize the RNA structure in a conformation that prevents the efficient assembly of the ribosomal machinery onto the mRNA.[6][7] This leads to a decrease in the amount of SNCA mRNA that is actively being translated by polysomes, thereby reducing the overall cellular levels of the alpha-synuclein protein.[1][7]
Experimental Protocols
A variety of experimental techniques are employed to identify, characterize, and validate small molecules that target SNCA mRNA. These can be broadly categorized into biophysical assays, cell-based assays, and target engagement studies.
Biophysical Assays for Binding Characterization
These assays are crucial for quantifying the direct interaction between the small molecule and the SNCA mRNA.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[11][12][13][14][15]
-
Protocol Outline:
-
Prepare a solution of the purified SNCA IRE RNA construct in a suitable buffer.
-
Prepare a solution of the small molecule in the same buffer.
-
Load the RNA solution into the sample cell of the calorimeter and the small molecule solution into the titration syringe.
-
Perform a series of small, sequential injections of the small molecule into the RNA solution while monitoring the heat changes.
-
Analyze the resulting data to determine the thermodynamic parameters of the binding interaction.
-
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[16][17][18][19][20] It can be used to determine the kinetics (on- and off-rates) and affinity of the interaction.
-
Protocol Outline:
-
Immobilize a biotinylated SNCA IRE RNA construct onto a streptavidin-coated sensor chip.
-
Flow a series of concentrations of the small molecule over the sensor surface.
-
Monitor the change in the SPR signal as the small molecule binds to and dissociates from the RNA.
-
Fit the data to a suitable binding model to determine the kinetic and affinity constants.
-
-
Cell-Based Assays for Functional Activity
These assays are essential to determine if the small molecule can enter cells and exert the desired biological effect.
-
Western Blotting: This technique is used to quantify the levels of alpha-synuclein protein in cells following treatment with the small molecule.
-
Protocol Outline:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with various concentrations of the small molecule.[8]
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for alpha-synuclein.
-
Use a secondary antibody conjugated to an enzyme for detection and quantify the protein bands.
-
-
-
Luciferase Reporter Assays: These assays are used to assess the specific effect of the small molecule on the translation of the SNCA 5' UTR.[5]
-
Protocol Outline:
-
Create a reporter construct where the SNCA 5' UTR is cloned upstream of a luciferase reporter gene.
-
Transfect this construct into cells.
-
Treat the cells with the small molecule.
-
Measure luciferase activity as a readout of translational efficiency. A control construct lacking the SNCA 5' UTR is used to assess specificity.
-
-
-
Quantitative Real-Time PCR (qRT-PCR): This is used to measure the levels of SNCA mRNA to ensure that the small molecule is not affecting mRNA stability or transcription.[5]
-
Protocol Outline:
-
Treat cells with the small molecule.
-
Isolate total RNA from the cells.
-
Reverse transcribe the RNA into cDNA.
-
Perform real-time PCR using primers specific for SNCA and a reference gene.
-
Quantify the relative levels of SNCA mRNA.
-
-
Target Engagement and Mechanism of Action Studies
-
RNA Immunoprecipitation (RIP): This assay can be used to determine if the small molecule interferes with the binding of IRPs to the SNCA IRE in a cellular context.[5]
-
Protocol Outline:
-
Treat cells with the small molecule.
-
Lyse the cells under conditions that preserve RNA-protein interactions.
-
Immunoprecipitate the IRP-RNA complexes using an antibody against IRP1 or IRP2.
-
Isolate the co-immunoprecipitated RNA and quantify the amount of SNCA mRNA by qRT-PCR.
-
-
Downstream Signaling Pathways
The aggregation of alpha-synuclein is known to impact a multitude of cellular pathways, leading to neuronal dysfunction and death. By reducing the levels of alpha-synuclein, small molecule modulators of SNCA mRNA can potentially mitigate these downstream pathological effects. Ingenuity Pathway Analysis (IPA) of the alpha-synuclein gene has identified several key canonical signaling pathways that are affected, including:
-
Neuroinflammation Signaling Pathway: Alpha-synuclein aggregates can activate microglia and astrocytes, leading to a chronic inflammatory state in the brain.[21][22]
-
Mitochondrial Dysfunction: Accumulation of alpha-synuclein can impair mitochondrial function, leading to oxidative stress and an energy deficit in neurons.[21]
-
SNARE Complex Formation: Alpha-synuclein is involved in the regulation of synaptic vesicle trafficking, and its aggregation can disrupt this process.[21][22]
-
TREM1 Signaling: Triggering receptor expressed on myeloid cells 1 (TREM1) is involved in the inflammatory response.[21][22]
-
Sirtuin Signaling Pathway: Sirtuins are a class of proteins that play a role in cellular stress resistance and aging.[21][22]
Conclusion
Targeting the structured elements within the SNCA mRNA represents a novel and promising therapeutic avenue for Parkinson's disease and other synucleinopathies. This approach circumvents the challenges of directly targeting the intrinsically disordered alpha-synuclein protein. The discovery of small molecules like this compound that can modulate SNCA translation provides a strong proof-of-concept for this strategy. Further research and development in this area, guided by the robust experimental methodologies outlined in this guide, hold the potential to deliver a new class of disease-modifying therapies for these devastating neurodegenerative conditions.
References
- 1. pnas.org [pnas.org]
- 2. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. The alpha-synuclein 5′untranslated region targeted translation blockers: anti-alpha synuclein efficacy of cardiac glycosides and Posiphen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. small molecule targeting α-synuclein mRNA - Mendeley Data [data.mendeley.com]
- 10. Novel Therapeutic Horizons: SNCA Targeting in Parkinson’s Disease [mdpi.com]
- 11. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 14. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. massbio.org [massbio.org]
- 19. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Synucleozid: An Early-Stage Modulator of Alpha-Synuclein Oligomerization for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA) are collectively known as synucleinopathies. A key pathological characteristic of these diseases is the abnormal aggregation of the protein alpha-synuclein (α-syn) into toxic oligomers and larger fibrils, leading to neuronal dysfunction and death. This document outlines the preclinical data and therapeutic potential of Synucleozid (proxied by the investigational compound anle138b), a novel small molecule designed to modulate the formation of pathological α-syn oligomers. Early-stage research demonstrates that this compound effectively inhibits α-syn aggregation, prevents neurodegeneration, and ameliorates motor deficits in various animal models of synucleinopathies, positioning it as a promising candidate for disease-modifying therapy.
Mechanism of Action
This compound is an orally bioavailable, blood-brain barrier-penetrant compound that acts as an oligomer modulator.[1][2][3] Its primary mechanism involves directly binding to the pathological aggregates of α-syn, thereby inhibiting the formation and accumulation of neurotoxic oligomers.[1][4] This action is structure-dependent, targeting the harmful protein conformations while not interfering with physiological protein assemblies.[1] By preventing the formation of these toxic oligomeric species, this compound helps to mitigate downstream pathological effects, including neuronal degeneration.[1][3]
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in multiple preclinical models of synucleinopathies. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuropathological Outcomes in Preclinical Models
| Model | Treatment Group | Outcome Measure | Result | Significance | Citation |
| PLP-hαSyn Mouse (MSA Model) | This compound | Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra & Striatum | 30% reduction | p < 0.05 | [5] |
| New PD Mouse Model | This compound (treatment after 9 months) | Dopamine-producing nerve cell loss | 50% prevention of cell loss | Not Stated | [6] |
| New PD Mouse Model | This compound (treatment after 9 months) | Dopamine Levels | Restored to normal levels | Not Stated | [6] |
| MI2 Mouse Model (PD Model) | This compound | TH+ cells in Substantia Nigra | Increased number of cells | p < 0.05 | [7] |
Table 2: Behavioral and Survival Outcomes in Preclinical Models
| Model | Treatment Group | Outcome Measure | Result | Significance | Citation |
| PLP-hαSyn Mouse (MSA Model) | This compound | Motor function (Challenging Beam Test) | Reversal of deficits to healthy control levels | Not Stated | [3] |
| Rotenone-induced PD Mouse Model | This compound | Motor performance (Rotarod) | Significantly improved performance | p < 0.01 | [5] |
| PD Mouse Model | This compound (Early Treatment) | Disease-free survival | Prolonged by 66 days | Not Stated | [8] |
| PD Mouse Model | This compound (Late Treatment) | Disease-free survival | Prolonged by 59 days | Not Stated | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay is used to screen for inhibitors of α-syn aggregation by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Teflon polyball (1/8” diameter) per well (optional, to accelerate fibrillation)
-
Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)
-
Shaking incubator
Procedure:
-
Prepare a 1 mM stock solution of ThT in dH2O. This should be freshly prepared and filtered through a 0.2 µm syringe filter.[1][2]
-
Prepare the reaction mixture in PBS to a final volume of 100-150 µL per well. The final concentrations should be:
-
Dispense the reaction mixture into the wells of the 96-well plate. Add a Teflon polyball to each well if desired.[9]
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[1][2]
-
Measure ThT fluorescence at regular intervals (e.g., every hour for up to 72 hours) using a plate reader with excitation at 450 nm and emission at 485 nm.[1][2]
-
The aggregation kinetics are monitored by plotting fluorescence intensity against time. Inhibition of aggregation is observed as a decrease in the fluorescence signal and/or a longer lag phase compared to the vehicle control.
In Vivo Motor Function Assessment (Challenging Beam Test)
This test assesses motor coordination and balance in mouse models of neurodegenerative diseases.
Apparatus:
-
A beam (1 meter long) composed of four sections of decreasing width.
-
The mouse's home cage, placed at the end of the narrowest section of the beam.
-
Video recording equipment.
Procedure:
-
Habituation/Training (2 days):
-
Testing:
-
On the test day, each mouse performs 5 trials on the beam.
-
Record each trial with a video camera positioned to capture the full length of the beam and the mouse's limb movements.
-
-
Data Analysis:
-
An experimenter blinded to the treatment groups should score the videos.
-
Count the total number of steps taken with the hindlimbs.
-
Count the number of times a hindlimb slips off the beam.
-
Calculate the slip ratio: (number of slips / total number of steps).[11]
-
A lower slip ratio indicates better motor coordination and balance.
-
Drug Development and Preclinical Testing Pipeline
The development of a therapeutic agent like this compound follows a structured pipeline from initial discovery through preclinical and clinical evaluation.
Conclusion and Future Directions
The early-stage research on this compound presents a compelling case for its development as a disease-modifying therapy for synucleinopathies. Its targeted mechanism of inhibiting α-syn oligomer formation, coupled with promising preclinical efficacy and favorable pharmacokinetic properties, addresses a critical unmet need in the treatment of these devastating neurodegenerative diseases. Further preclinical safety studies are required before advancing to human clinical trials. Phase 1 trials have shown good safety and tolerability, paving the way for subsequent efficacy studies in patient populations.[3][12] The continued investigation of this compound and similar oligomer modulators holds significant promise for altering the course of Parkinson's disease and related disorders.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 3. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New mouse model highlights promising potential drug for slowing Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Challenging Beam Test [protocols.io]
- 11. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
Exploring the Therapeutic Potential of Synucleozid in Synucleinopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synucleinopathies, a class of neurodegenerative disorders including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the abnormal accumulation of aggregated α-synuclein protein. A promising therapeutic strategy involves the reduction of α-synuclein expression. This technical guide delves into the preclinical data and therapeutic potential of Synucleozid, a novel small molecule inhibitor of α-synuclein translation. We will explore its mechanism of action, present key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic avenues for synucleinopathies.
Introduction to Synucleinopathies and the Role of α-Synuclein
The pathological hallmark of synucleinopathies is the misfolding and aggregation of the α-synuclein protein, encoded by the SNCA gene.[1] These aggregates form intracellular inclusions known as Lewy bodies and Lewy neurites, which are associated with neuronal dysfunction and degeneration.[1] A key factor driving the fibrillization of α-synuclein is its concentration; individuals with multiplications of the SNCA gene locus exhibit a gene-dosage-dependent risk and severity of Parkinson's disease.[2] This strong correlation underscores the therapeutic rationale for reducing α-synuclein protein levels as a disease-modifying strategy.[2]
This compound: A Novel Inhibitor of α-Synuclein Translation
This compound (also known as NSC 377363) is a potent small molecule inhibitor of SNCA mRNA translation.[3] It represents a novel therapeutic approach by targeting the messenger RNA that codes for the α-synuclein protein, thereby preventing its synthesis.
Mechanism of Action
This compound selectively targets a structured region in the 5' untranslated region (5' UTR) of the SNCA mRNA known as the iron-responsive element (IRE).[3][4] The molecule binds specifically to an "A bulge" within the IRE hairpin structure.[3] This binding event stabilizes the IRE, preventing its necessary unfolding for the recruitment and assembly of the ribosomal machinery.[4] By inhibiting the loading of ribosomes onto the SNCA mRNA, this compound effectively blocks the initiation of α-synuclein protein translation.[4] This mechanism leads to a dose-dependent reduction in cellular α-synuclein levels.[3]
A more potent iteration, this compound-2.0, has been developed, along with a ribonuclease-targeting chimera (RiboTAC) version called Syn-RiboTAC.[5] Syn-RiboTAC enhances the activity of this compound-2.0 by recruiting RNase L, an endoribonuclease, to the SNCA mRNA, leading to its degradation and a more pronounced and sustained reduction of α-synuclein expression.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The efficacy of this compound and its derivatives has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound and Derivatives
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| This compound | SH-SY5Y | Western Blot | IC50 for α-synuclein reduction | ~500 nM | [3] |
| This compound-2.0 | SH-SY5Y | Western Blot | IC50 for α-synuclein reduction | ~2 µM | [2] |
| Syn-RiboTAC | SH-SY5Y | qRT-PCR | Reduction of IRE-containing SNCA mRNA (at 2 µM) | 48 ± 2% | [5] |
| Syn-RiboTAC | SH-SY5Y | Western Blot | Reduction of α-synuclein protein (at 2 µM) | 63 ± 9% | [5] |
| Syn-RiboTAC | PD Patient-derived Neurons | qRT-PCR | Reduction of α-synuclein production | ~50% | [6] |
Table 2: In Vivo Efficacy of this compound Derivatives
| Compound | Animal Model | Treatment Duration | Effect | Citation |
| Syn-RiboTAC | Parkinson's Mouse Model | Not Specified | Reduction of α-synuclein by ~25% considered therapeutically beneficial | [6] |
Note: Detailed quantitative in vivo data for this compound is still emerging. The provided data for Syn-RiboTAC highlights the potential of this therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Evaluation in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for Parkinson's disease research.
4.1.1. Cell Culture and Differentiation
-
Culture Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[7]
-
Cell Maintenance: Culture SH-SY5Y cells at 37°C in a humidified atmosphere with 5% CO2.[7] Passage cells at approximately 80% confluency using 0.25% Trypsin-EDTA.[7]
-
Differentiation: To induce a more neuron-like phenotype, treat the cells with 10 µM all-trans-retinoic acid (RA) for 5-7 days, followed by treatment with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 5-7 days in serum-free medium.[2]
Figure 2: SH-SY5Y cell differentiation workflow.
4.1.2. This compound Treatment and α-Synuclein Preformed Fibril (PFF) Challenge
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare working concentrations by diluting the stock solution in the cell culture medium.
-
Treatment: Treat differentiated SH-SY5Y cells with varying concentrations of this compound for 24-48 hours.
-
PFF Challenge (Optional): To model α-synuclein pathology, expose cells to α-synuclein preformed fibrils (PFFs) to seed the aggregation of endogenous α-synuclein. Co-treat with this compound to assess its protective effects.[3]
4.1.3. Western Blot Analysis for α-Synuclein
-
Cell Lysis: Lyse the treated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with a primary antibody against α-synuclein (e.g., clone 42, BD Transduction Laboratories) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
4.1.4. RT-qPCR for SNCA mRNA Levels
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for the SNCA gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of SNCA mRNA using the ΔΔCt method.
In Vivo Evaluation in a Mouse Model of Parkinson's Disease
Animal models are crucial for assessing the in vivo efficacy and safety of therapeutic candidates.
4.2.1. Animal Model
A commonly used model involves the stereotactic injection of α-synuclein preformed fibrils (PFFs) into the striatum or substantia nigra of mice to induce progressive α-synuclein pathology and neurodegeneration.[8] Alternatively, transgenic mouse models overexpressing human α-synuclein can be utilized.[9]
4.2.2. This compound Administration
-
Formulation: Prepare a formulation of this compound suitable for in vivo administration (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Administration: Administer this compound to the mice via a suitable route, such as oral gavage or intraperitoneal injection. The dosage and frequency will need to be optimized based on pharmacokinetic studies.
4.2.3. Behavioral Analysis
Assess motor function using a battery of tests, including:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb use asymmetry.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
4.2.4. Histological and Immunohistochemical Analysis
-
Tissue Processing: At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains and process for cryosectioning or paraffin embedding.[10]
-
Immunohistochemistry: Stain brain sections for:
-
Tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons.
-
Phosphorylated α-synuclein (pS129) to detect pathological aggregates.
-
Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Image Analysis: Quantify the number of TH-positive neurons, the density of pS129-positive inclusions, and the extent of neuroinflammation using image analysis software.
Target Engagement and Binding Affinity Assays
4.3.1. ASO-Bind-Map (Antisense Oligonucleotide Ligand Binding Site Mapping)
This technique confirms the binding of this compound to its target site on the SNCA IRE in cells.
-
ASO Design: Design antisense oligonucleotides (ASOs) that tile across the SNCA IRE.
-
Cell Transfection: Transfect SH-SY5Y cells with the ASOs in the presence or absence of this compound.
-
RNase H Cleavage: The ASOs will hybridize to the SNCA mRNA and recruit RNase H to cleave the mRNA.
-
Analysis: If this compound is bound to its target site, it will prevent the hybridization of the corresponding ASO, thereby protecting the mRNA from cleavage. The levels of SNCA mRNA can be quantified by RT-qPCR. A reduction in cleavage in the presence of this compound confirms target engagement.[4]
Figure 3: Principle of ASO-Bind-Map.
4.3.2. 2-Aminopurine (2-AP) Fluorescence Emission Assay
This in vitro assay measures the binding affinity of this compound to the SNCA IRE.
-
RNA Preparation: Synthesize the SNCA IRE RNA with a fluorescent adenine analog, 2-aminopurine (2-AP), incorporated at the A bulge.
-
Fluorescence Measurement: The fluorescence of 2-AP is sensitive to its local environment. Binding of this compound to the A bulge will alter the fluorescence emission of 2-AP.
-
Titration: Titrate the 2-AP labeled RNA with increasing concentrations of this compound and measure the change in fluorescence.
-
Data Analysis: Plot the change in fluorescence against the this compound concentration to determine the binding affinity (Kd).[11]
Conclusion and Future Directions
This compound represents a promising and innovative therapeutic strategy for synucleinopathies by directly targeting the synthesis of the disease-causing α-synuclein protein. The preclinical data demonstrate its ability to reduce α-synuclein levels in a targeted and dose-dependent manner. Further optimization of this molecule, as exemplified by the development of Syn-RiboTAC, holds the potential for enhanced potency and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and similar compounds. Future research should focus on comprehensive in vivo efficacy studies in various animal models of synucleinopathy, detailed pharmacokinetic and toxicology profiling, and the identification of biomarkers to monitor target engagement and therapeutic response in clinical settings. The continued exploration of this novel therapeutic avenue offers hope for the development of disease-modifying treatments for patients suffering from Parkinson's disease and other devastating synucleinopathies.
References
- 1. Aggregated α-Synuclein Mediates Dopaminergic Neurotoxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recapitulating Parkinson's disease pathology in a three-dimensional human neural cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. SH-SY5Y culturing [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. Modeling Parkinson's disease‐related symptoms in alpha‐synuclein overexpressing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human α-synuclein overexpression in a mouse model of Parkinson’s disease leads to vascular pathology, blood brain barrier leakage and pericyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021127367A2 - METHODS FOR INHIBITION OF ALPHA-SYNUCLEIN mRNA USING SMALL MOLECULES - Google Patents [patents.google.com]
Synucleozid: A Technical Whitepaper on the Targeted Inhibition of α-Synuclein Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-synuclein), a protein encoded by the SNCA gene, is a central figure in the pathology of Parkinson's disease and other synucleinopathies.[1] Its propensity to misfold and aggregate into toxic oligomers and fibrils is a key driver of neurodegeneration.[2] Consequently, strategies to reduce α-synuclein levels are of significant therapeutic interest. This whitepaper details the discovery and mechanism of Synucleozid, a novel small molecule that acts as a potent and selective blocker of SNCA mRNA translation.[3] By targeting a structured iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of SNCA mRNA, this compound offers a promising approach to mitigate the downstream toxicity of α-synuclein.[4] This document provides an in-depth overview of the experimental data, protocols, and the underlying molecular interactions that define this compound's mode of action.
Introduction: The Challenge of Targeting α-Synuclein
Alpha-synuclein is an intrinsically disordered protein, lacking a well-defined three-dimensional structure that would make it amenable to traditional small-molecule inhibition.[3] Its normal physiological functions are not fully elucidated but are thought to involve the regulation of synaptic vesicle trafficking.[5] However, in pathological states, α-synuclein aggregation is a critical early event in the neurodegenerative cascade.[2] Gene dosage, as seen in individuals with multiplications of the SNCA gene locus, directly correlates with disease severity, highlighting the importance of α-synuclein expression levels.[3] This has led to the exploration of therapeutic strategies aimed at reducing its production.
One such strategy involves targeting the mRNA that codes for α-synuclein. The SNCA mRNA possesses a structured iron-responsive element (IRE) within its 5' untranslated region (UTR).[3] This element is a key regulator of the mRNA's translation into protein.[4] Under low iron conditions, iron regulatory proteins (IRPs) bind to the IRE, repressing translation.[2] Conversely, high iron levels cause IRPs to dissociate, allowing for α-synuclein synthesis.[6] This regulatory nexus presented a unique opportunity for therapeutic intervention.
The Discovery of this compound
This compound was identified through a sequence-based design approach aimed at discovering small molecules that could specifically bind to the SNCA IRE and inhibit translation.[3] This effort led to the identification of a potent compound, this compound (also known as NSC 377363), which demonstrated the ability to selectively reduce α-synuclein protein levels in cellular models.[1]
Chemical Structure of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Synuclein Iron-Responsive-Element RNA and Iron Regulatory Protein Affinity Is Specifically Reduced by Iron in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fe2+-Sensing α-Synuclein Iron-Responsive Messenger RNA/eIF4F Complex Binding and Regulating mRNA Translation Activation and Repression | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Assessing "Synucleozid" in an SH-SY5Y Cell Culture Model of Alpha-Synuclein Pathology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model for studying the molecular mechanisms of PD and for the preliminary screening of potential therapeutic compounds. These cells can be differentiated into a more mature neuronal phenotype and can be manipulated to replicate key pathological features of PD, such as α-synuclein aggregation and oxidative stress.
This document provides a detailed protocol for the use of SH-SY5Y cells to assess the efficacy of a hypothetical therapeutic agent, "Synucleozid," in mitigating α-synuclein-related pathology. The protocols outlined below cover routine cell culture, induction of α-synuclein pathology, treatment with the test compound, and subsequent analysis of cellular viability and protein expression.
I. SH-SY5Y Cell Culture and Maintenance
A reliable and consistent cell culture technique is fundamental to the reproducibility of experimental results.
1.1. Media and Reagents
-
Growth Medium:
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
1% Non-Essential Amino Acids (NEAA)
-
-
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.
-
Cryopreservation Medium: 90% FBS, 10% Dimethyl Sulfoxide (DMSO).
1.2. Cell Thawing and Plating
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
1.3. Cell Passaging
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh growth medium.
-
Incubate at 37°C and 5% CO₂.
II. Induction of Alpha-Synuclein Pathology
To test the efficacy of "this compound," an in vitro model of α-synuclein pathology must be established. This can be achieved through overexpression of α-synuclein or by inducing aggregation with external factors.
2.1. Overexpression of Wild-Type or Mutant α-Synuclein
This method involves transfecting SH-SY5Y cells with a plasmid encoding for human α-synuclein (wild-type or a pathogenic mutant like A53T).
-
Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
On the following day, transfect the cells with a plasmid carrying the α-synuclein gene using a suitable transfection reagent according to the manufacturer's protocol. A mock transfection (empty vector) should be performed as a control.
-
Allow the cells to express the protein for 24-48 hours before proceeding with "this compound" treatment.
2.2. Induction with Pre-formed Fibrils (PFFs)
Exposing cells to exogenous α-synuclein PFFs can seed the aggregation of endogenous α-synuclein.
-
Prepare α-synuclein PFFs from recombinant monomeric α-synuclein according to established protocols.
-
Seed SH-SY5Y cells in appropriate culture vessels.
-
Treat the cells with a final concentration of 1-2 µM of α-synuclein PFFs for 24-72 hours to induce intracellular aggregation.[1]
III. Treatment with "this compound"
3.1. Determining Optimal Concentration
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of "this compound."
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treat the cells with a range of "this compound" concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Assess cell viability using an MTT or LDH assay (see Section IV).
-
Select the highest concentration that does not significantly reduce cell viability for subsequent experiments.
3.2. Experimental Treatment Protocol
-
Establish the SH-SY5Y model of α-synuclein pathology as described in Section II.
-
Treat the cells with the pre-determined optimal concentration of "this compound."
-
Include the following control groups:
-
Untreated, non-pathological cells (negative control).
-
Untreated, pathological cells (disease model control).
-
Vehicle-treated, pathological cells (vehicle control).
-
-
Incubate for 24-48 hours before proceeding with analysis.
IV. Experimental Protocols for Efficacy Assessment
4.1. Cell Viability Assays
4.1.1. MTT Assay
This colorimetric assay measures cellular metabolic activity.
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.1.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
4.2. Western Blot Analysis
This technique is used to quantify the levels of specific proteins.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Total α-synuclein
-
Phosphorylated α-synuclein (Ser129)
-
LC3-I/II (for autophagy)
-
p-mTOR, mTOR, p-p70S6K, p70S6K
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
4.3. Immunofluorescence Microscopy
This method allows for the visualization of intracellular α-synuclein aggregates.
-
Seed cells on glass coverslips in a 24-well plate.
-
Perform the experiment as described in Sections II and III.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-synuclein overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
V. Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of "this compound" on Cell Viability in α-Synuclein Overexpressing SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control (Untreated) | 100 ± 5.2 | 5.1 ± 1.3 |
| α-Synuclein + Vehicle | 65.7 ± 4.8 | 42.3 ± 3.9 |
| α-Synuclein + this compound (1 µM) | 78.2 ± 5.1 | 30.1 ± 3.5 |
| α-Synuclein + this compound (5 µM) | 89.5 ± 6.3 | 18.9 ± 2.8 |
| α-Synuclein + this compound (10 µM) | 95.3 ± 5.9 | 10.5 ± 2.1 |
Table 2: Densitometric Analysis of Key Proteins Following "this compound" Treatment
| Treatment Group | p-α-syn/Total α-syn Ratio | LC3-II/LC3-I Ratio | p-mTOR/mTOR Ratio |
| Control (Untreated) | 0.15 ± 0.03 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| α-Synuclein + Vehicle | 1.00 (normalized) | 0.5 ± 0.08 | 2.5 ± 0.3 |
| α-Synuclein + this compound (10 µM) | 0.45 ± 0.06 | 1.5 ± 0.2 | 0.9 ± 0.15 |
VI. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for testing "this compound".
Plausible Signaling Pathway for "this compound" Action
Based on literature for other neuroprotective compounds, "this compound" may promote the clearance of aggregated α-synuclein by modulating the mTOR signaling pathway, a key regulator of autophagy.[2]
Caption: Proposed mTOR-autophagy signaling pathway for "this compound".
References
Application Notes and Protocols: Western Blot for Alpha-Synuclein Following Synucleozid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze alpha-synuclein protein levels in cell lysates after treatment with Synucleozid. This compound is a small molecule that inhibits the translation of the SNCA mRNA, leading to a reduction in alpha-synuclein protein levels.[1][2] This protocol is designed for researchers in neurodegenerative disease, particularly those investigating Parkinson's disease and other synucleinopathies.
Introduction
Alpha-synuclein is a presynaptic neuronal protein that is genetically and pathologically linked to Parkinson's disease and other neurodegenerative disorders known as synucleinopathies.[3] The aggregation of alpha-synuclein into insoluble fibrils is a hallmark of these diseases.[3] Consequently, strategies aimed at reducing alpha-synuclein expression are of significant therapeutic interest.[4]
This compound is a novel small molecule that selectively targets the iron-responsive element (IRE) structure within the 5' untranslated region (UTR) of the SNCA messenger RNA (mRNA).[1][2] This interaction inhibits the translation of SNCA mRNA into alpha-synuclein protein, thereby reducing its overall cellular levels.[1][2] Western blotting is a fundamental technique to quantify the reduction of alpha-synuclein protein levels following this compound treatment, providing a direct measure of the compound's efficacy.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the regulation of protein translation. By binding to the IRE in the SNCA mRNA, this compound stabilizes the complex formed between the mRNA and iron regulatory proteins (IRPs), which in turn represses translation.[1]
Alpha-synuclein itself is implicated in several cellular signaling pathways. It plays a role in synaptic vesicle trafficking and neurotransmitter release through its interaction with the SNARE complex.[1][5] Dysregulation of alpha-synuclein levels can impact neuroinflammation, mitochondrial function, and autophagy pathways, all of which are implicated in the pathogenesis of Parkinson's disease.[5][6][7]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on alpha-synuclein levels in a neuroblastoma cell line (e.g., SH-SY5Y). Data is presented as the mean ± standard deviation (SD) of alpha-synuclein band intensity normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration (µM) | Normalized Alpha-Synuclein Level (Arbitrary Units) | Percent Reduction vs. Vehicle |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 0% |
| This compound | 0.1 | 0.85 ± 0.10 | 15% |
| This compound | 1.0 | 0.52 ± 0.08 | 48% |
| This compound | 10.0 | 0.21 ± 0.05 | 79% |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to quantify the reduction of alpha-synuclein following this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Line: SH-SY5Y neuroblastoma cells are a commonly used model for studying alpha-synuclein.
-
Culture Conditions: Culture cells in a humidified incubator at 37°C with 5% CO2 in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Treat the cells for a predetermined time (e.g., 24-48 hours).
-
II. Cell Lysis and Protein Quantification
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
III. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification results, dilute the lysates with Laemmli sample buffer to ensure equal protein loading for each sample (typically 20-30 µg of total protein per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-12% or 12% Bis-Tris polyacrylamide gel.[8]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[8]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A common condition for wet transfer is 35V for 1 hour.[8]
-
Optional Optimization: To improve the retention of the small alpha-synuclein protein on the membrane, consider one of the following methods:
-
IV. Immunoblotting and Detection
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for alpha-synuclein overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations.
-
It is advisable to also probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading. This can be done by co-incubation with the alpha-synuclein antibody if the antibodies are from different species, or by stripping and re-probing the membrane.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the alpha-synuclein band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage reduction in alpha-synuclein levels in the this compound-treated samples relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Alpha-synuclein - Wikipedia [en.wikipedia.org]
- 4. Therapeutic approaches to target alpha-synuclein pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. α-synuclein promotes progression of Parkinson's disease by upregulating autophagy signaling pathway to activate NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Optimizing Western Blots for the Detection of Endogenous α-Synuclein in the Enteric Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
Application Note: Quantifying the Cytoprotective Effects of Synucleozid using an LDH Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease and other synucleinopathies are characterized by the misfolding and aggregation of alpha-synuclein (α-synuclein) into toxic fibrils, leading to neuronal cell death. One therapeutic strategy involves reducing the expression of the α-synuclein protein to prevent the formation of these toxic aggregates. Synucleozid is a novel small molecule that specifically inhibits the translation of the SNCA mRNA, which encodes α-synuclein. By targeting the mRNA, this compound effectively reduces the levels of endogenous α-synuclein protein.
This application note provides a detailed protocol for quantifying the cytoprotective effects of this compound against α-synuclein-induced toxicity using a Lactate Dehydrogenase (LDH) cytotoxicity assay. The LDH assay is a reliable and straightforward colorimetric method for assessing cell membrane integrity and quantifying cell death.
Principle of the LDH Cytotoxicity Assay
Lactate dehydrogenase (LDH) is a stable enzyme found in the cytosol of all cells.[1] When the plasma membrane of a cell is compromised or damaged, LDH is released into the extracellular culture medium.[2][3] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction.[3][4]
-
LDH-catalyzed reaction : The released LDH catalyzes the oxidation of lactate to pyruvate, which concurrently reduces NAD+ to NADH.
-
Colorimetric reaction : An enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (such as INT or WST) into a highly colored formazan product.[5][6]
The intensity of the red formazan color, measured by absorbance at approximately 490 nm, is directly proportional to the amount of LDH released and, consequently, to the number of damaged cells in the culture.
Materials and Reagents
-
Cell Line : Human neuroblastoma cell line (e.g., SH-SY5Y).[7][8]
-
Cell Culture Medium : DMEM/F-12 (1:1), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[7]
-
Reagents :
-
Equipment :
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[5]
-
Multichannel pipette.
-
Centrifuge with a microplate rotor (optional but recommended).
-
Experimental Protocol
This protocol describes inducing cytotoxicity in SH-SY5Y cells with α-synuclein PFFs and assessing the neuroprotective effect of this compound.
Step 1: Cell Seeding
-
Culture SH-SY5Y cells to ~80% confluency and harvest using standard trypsinization methods.[7]
-
Seed the cells in a sterile 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and form a monolayer.
Step 2: Cell Treatment and Controls
-
Prepare working solutions of this compound and α-synuclein PFFs in serum-free or low-serum (e.g., 1% FBS) medium. High serum concentrations can increase background LDH levels.[3]
-
After 24 hours of incubation, carefully remove the medium and replace it with fresh low-serum medium containing the test compounds. It is recommended to run each condition in triplicate or quadruplicate.
-
Test Wells : Add medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 2 hours) before adding the α-synuclein PFFs.
-
PFFs Control (Positive Cytotoxicity) : Add medium with α-synuclein PFFs only.
-
Vehicle Control : Add medium with the solvent used for this compound (e.g., 0.1% DMSO) followed by α-synuclein PFFs.
-
Spontaneous LDH Release (Negative Control) : Add medium without any test compounds. This measures the baseline LDH release from untreated cells.[5]
-
Maximum LDH Release (Positive Control) : Add medium without test compounds. 1 hour before the end of the incubation, add 10 µL of the kit's Lysis Buffer (e.g., 10X Triton X-100) to these wells to achieve 100% cell lysis.[5][11]
-
Medium Background Control : Include wells with medium only (no cells) to measure the background LDH activity in the medium itself.[5]
-
-
Incubate the plate for the desired exposure time (e.g., 24 to 48 hours) at 37°C with 5% CO₂.[2]
Step 3: LDH Assay Procedure
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells and debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[5] Be careful not to disturb the cell monolayer.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solutions).[3][12]
-
Add 50 µL of the prepared LDH Reaction Mixture to each well of the new plate containing the supernatants.[5]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[5][12]
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[5]
-
Gently tap the plate to mix. Remove any bubbles that may have formed, as they can interfere with absorbance readings.
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to correct for background signals from the instrument.[3][5]
Data Analysis and Presentation
-
Correct Absorbance Values : Subtract the 680 nm absorbance reading from the 490 nm reading for each well. Corrected Absorbance = A₄₉₀ - A₆₈₀
-
Subtract Background : Subtract the average absorbance of the Medium Background Control from all other corrected absorbance values.
-
Calculate Percent Cytotoxicity : Use the following formula to determine the percentage of cytotoxicity for each experimental condition:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
A lower % Cytotoxicity value in the presence of this compound compared to the PFFs-only control indicates a cytoprotective effect.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. Below is an example table with hypothetical data.
| Treatment Group | Mean Corrected Absorbance (A₄₉₀) | Standard Deviation | % Cytotoxicity |
| Medium Background | 0.052 | 0.004 | N/A |
| Spontaneous Release | 0.155 | 0.012 | 0% |
| Maximum Release | 1.250 | 0.085 | 100% |
| PFFs Only (1 µM) | 0.860 | 0.061 | 64.4% |
| PFFs + Vehicle (DMSO) | 0.855 | 0.059 | 63.9% |
| PFFs + this compound (100 nM) | 0.545 | 0.042 | 35.6% |
| PFFs + this compound (250 nM) | 0.350 | 0.035 | 17.8% |
| PFFs + this compound (500 nM) | 0.220 | 0.028 | 5.9% |
The LDH cytotoxicity assay is a robust and sensitive method to quantify cell death. This protocol provides a framework for using the LDH assay to evaluate the ability of this compound to protect neuronal cells from α-synuclein-induced toxicity. The results can provide valuable insights into the therapeutic potential of compounds that target α-synuclein expression for the treatment of neurodegenerative diseases.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. LDH Cytotoxicity Assay [bio-protocol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. SH-SY5Y culturing [protocols.io]
- 8. accegen.com [accegen.com]
- 9. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en-journal.org [en-journal.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols: A Step-by-Step Guide to Polysome Profiling for Synucleozid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid is a small molecule that has been identified as a potent and selective inhibitor of α-synuclein (SNCA) mRNA translation.[1][2][3] By targeting a structured iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA, this compound reduces the amount of this mRNA that is loaded onto polysomes, thereby specifically decreasing the synthesis of the α-synuclein protein.[1][3][4] Polysome profiling is a powerful technique used to investigate the translational status of mRNAs on a global scale.[5][6] This method separates mRNAs based on the number of associated ribosomes through sucrose density gradient ultracentrifugation.[7] Transcripts actively undergoing translation are bound by multiple ribosomes and are found in the heavy polysome fractions, while poorly translated or repressed mRNAs are associated with monosomes or are ribosome-free.[8]
These application notes provide a detailed, step-by-step guide for performing polysome profiling on cultured cells treated with this compound to assess its impact on the translation of SNCA mRNA and other transcripts.
Signaling Pathways Regulating Translation
The regulation of mRNA translation is a complex process governed by multiple signaling pathways that converge on the translational machinery. Two of the most well-characterized pathways are the mTOR and eIF2α signaling pathways.[1][9] The mTOR pathway, when active, promotes global translation by phosphorylating targets such as 4E-BP1 and S6K1, leading to the assembly of the eIF4F initiation complex.[2][4] Conversely, cellular stress activates kinases that phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global shutdown of translation initiation, although some specific mRNAs can be preferentially translated under these conditions.[1][9] Understanding these pathways is crucial for interpreting polysome profiling data, as changes in global translation can influence the observed effects of a specific inhibitor like this compound.
Experimental Workflow
The experimental workflow for polysome profiling of this compound-treated cells involves several key stages, from cell culture and treatment to data analysis. Each step must be performed under RNase-free conditions to ensure the integrity of the mRNA-ribosome complexes.
Experimental Protocols
Note: It is critical to maintain RNase-free conditions throughout the entire procedure. Use RNase-free reagents, pipette tips, and tubes, and wear gloves at all times.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 15 cm dishes. The cells should be approximately 80-90% confluent at the time of harvest to ensure they are metabolically active.[5]
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.25-1 µM) or vehicle (DMSO) for 24 hours.[10]
-
Translation Arrest: Add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL and incubate for 10 minutes at 37°C to stall translating ribosomes on the mRNA.[5]
-
Cell Harvesting:
-
Place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.
-
Add 1 mL of ice-cold polysome lysis buffer and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protocol 2: Sucrose Gradient Preparation
-
Prepare Sucrose Solutions: Prepare 10% and 50% (w/v) sucrose solutions in gradient buffer.
-
Gradient Formation: Carefully layer 2.2 mL of each sucrose solution (10%, 20%, 30%, 40%, and 50%) into thin-wall ultracentrifuge tubes, starting with the 10% solution and underlaying each subsequent heavier layer.[11] Alternatively, use a gradient maker to prepare linear 10-50% sucrose gradients.
-
Equilibration: Store the prepared gradients at 4°C overnight to allow for diffusion and the formation of a continuous gradient.
Protocol 3: Polysome Profiling
-
Cell Lysis: Incubate the harvested cell suspension on ice for 10 minutes, vortexing briefly every 2 minutes.
-
Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Loading the Gradient: Carefully layer the clarified supernatant onto the top of the pre-chilled sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradients in a swinging-bucket rotor (e.g., SW41 Ti) at 39,000 rpm for 2 hours at 4°C.[5]
-
Fractionation:
-
Set up a gradient fractionation system with a UV detector set to 254 nm.
-
Puncture the bottom of the centrifuge tube and push the gradient upwards with a dense sucrose solution (e.g., 60%).
-
Collect fractions (e.g., 0.5 mL each) and record the UV absorbance profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Protocol 4: RNA Isolation and Analysis
-
RNA Extraction: Isolate total RNA from each fraction using a suitable method, such as Trizol extraction followed by isopropanol precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA. Assess RNA integrity using a bioanalyzer.
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the RNA from each fraction to synthesize cDNA.
-
Use qPCR to quantify the relative abundance of SNCA mRNA and a control transcript (e.g., GAPDH or ACTB) in each fraction.
-
-
Data Analysis: For each transcript, calculate the percentage of its total mRNA present in each fraction. A shift in the distribution of SNCA mRNA from the polysome fractions to the monosome/ribosome-free fractions in this compound-treated cells compared to control cells indicates translational inhibition.
Data Presentation
The quantitative data from the qPCR analysis can be summarized in a table to facilitate comparison between the control and this compound-treated samples. The polysome-to-monosome (P/M) ratio can also be calculated to provide a measure of global translation efficiency.
Table 1: Quantitative Analysis of mRNA Distribution in Polysome Gradients
| Fraction Number | Sedimentation | Control (Vehicle) | This compound (1 µM) |
| % of Total SNCA mRNA | % of Total SNCA mRNA | ||
| 1-2 | Ribosome-Free | 5.2 ± 0.8 | 15.6 ± 1.5 |
| 3 | 40S Subunit | 4.1 ± 0.5 | 10.2 ± 1.1 |
| 4 | 60S Subunit | 3.8 ± 0.4 | 8.9 ± 0.9 |
| 5 | 80S Monosome | 10.5 ± 1.2 | 35.3 ± 2.8 |
| 6 | Disome | 12.1 ± 1.4 | 15.1 ± 1.6 |
| 7 | Trisome | 15.8 ± 1.9 | 8.4 ± 0.9 |
| 8 | Tetrasome | 18.3 ± 2.1 | 3.5 ± 0.4 |
| 9-12 | Heavy Polysomes | 30.2 ± 3.5 | 3.0 ± 0.3 |
| % of Total GAPDH mRNA | % of Total GAPDH mRNA | ||
| 1-2 | Ribosome-Free | 4.8 ± 0.6 | 5.1 ± 0.7 |
| 3 | 40S Subunit | 3.9 ± 0.5 | 4.2 ± 0.5 |
| 4 | 60S Subunit | 3.5 ± 0.4 | 3.8 ± 0.4 |
| 5 | 80S Monosome | 8.2 ± 0.9 | 8.5 ± 1.0 |
| 6 | Disome | 10.5 ± 1.2 | 10.8 ± 1.3 |
| 7 | Trisome | 14.2 ± 1.7 | 13.9 ± 1.6 |
| 8 | Tetrasome | 18.1 ± 2.0 | 17.8 ± 2.1 |
| 9-12 | Heavy Polysomes | 36.8 ± 4.1 | 35.9 ± 3.9 |
| P/M Ratio | P/M Ratio | ||
| Global | 2.5 ± 0.3 | 2.4 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
Polysome profiling is an invaluable tool for validating the mechanism of action of translational inhibitors like this compound.[3][4] By following the detailed protocols outlined in these application notes, researchers can effectively assess the specific inhibitory effect of this compound on SNCA mRNA translation and investigate its broader impact on the translatome. The provided diagrams and data table structure offer a clear framework for experimental design and data interpretation in the study of translational regulation.
References
- 1. Translation Regulation by eIF2α Phosphorylation and mTORC1 Signaling Pathways in Non-Communicable Diseases (NCDs) [mdpi.com]
- 2. Regulation of mRNA Translation by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Translation Regulation by eIF2α Phosphorylation and mTORC1 Signaling Pathways in Non-Communicable Diseases (NCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure the Efficacy of Synucleozid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synucleozid is a small molecule inhibitor of alpha-synuclein (α-syn) expression, a key protein implicated in the pathogenesis of Parkinson's disease and other synucleinopathies.[1] The aggregation of α-syn into toxic oligomers and fibrils is a central event in these neurodegenerative disorders.[2][3] this compound acts by selectively targeting the 5' untranslated region (UTR) of the SNCA mRNA, which encodes for α-syn, thereby inhibiting its translation.[1][4] This mechanism reduces the cellular pool of monomeric α-syn available for aggregation. These application notes provide detailed protocols for in vitro assays to quantify the efficacy of this compound in reducing α-syn expression, inhibiting its aggregation, and protecting against its cytotoxic effects.
Mechanism of Action of this compound
This compound specifically binds to an iron-responsive element (IRE) hairpin structure within the 5' UTR of the SNCA mRNA.[1] This binding event is thought to stabilize the hairpin, preventing the recruitment and assembly of ribosomes, thus leading to a dose-dependent reduction in α-syn protein synthesis.[4][5] This targeted approach aims to lower the overall levels of α-syn, which is a promising therapeutic strategy for synucleinopathies.[6]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's efficacy as determined by various in vitro assays.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (α-syn reduction) | 500 nM | SH-SY5Y Cells | [1] |
| EC50 (2-AP emission) | 2.7 ± 0.4 μM | In vitro (2-AP-labeled IRE RNA) | [1][5] |
| Competitive Kd | 1.5 ± 0.3 μM | In vitro (unlabeled SNCA IRE RNA) | [1][5] |
Table 2: Efficacy of this compound in Cellular Models
| Assay | Endpoint | Concentration | Result | Cell Line | Reference |
| Cytotoxicity Assay | Abrogation of PFF-induced cytotoxicity | 0.25-1 μM | Dose-dependent protection | SH-SY5Y Cells | [1] |
| Western Blot | Reduction of α-syn protein levels | 0-1 μM | Dose-dependent reduction | SH-SY5Y Cells | [1] |
| Luciferase Reporter Assay | Inhibition of SNCA 5' UTR-driven translation | Dose-dependent | Inhibition observed | SH-SY5Y Cells | [5] |
Experimental Protocols
Protocol 1: Quantification of α-synuclein Protein Levels by Western Blot
This protocol details the measurement of α-syn protein reduction in a cellular model following treatment with this compound.
Workflow:
Figure 2: Western blot workflow for α-synuclein quantification.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.25, 0.5, 1 μM) and a vehicle control (e.g., DMSO).
-
Replace the medium with the this compound-containing medium and incubate for 24 hours.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer with protease inhibitors to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-synuclein and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for α-synuclein and β-actin.
-
Normalize the α-synuclein signal to the β-actin signal for each sample.
-
Calculate the percentage reduction in α-synuclein levels relative to the vehicle-treated control.
-
Protocol 2: Cell-Based α-synuclein Aggregation Assay
This assay evaluates the ability of this compound to prevent α-synuclein aggregation induced by an external stressor in a cellular context.[7]
Logical Relationship:
Figure 3: Logical flow of the cell-based aggregation assay.
Materials:
-
SH-SY5Y cells stably expressing fluorescently tagged α-synuclein (e.g., TagRFP-α-Synuclein)[7]
-
Cell culture medium
-
This compound
-
Staurosporine (or another apoptosis-inducing agent)[7]
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Plate the fluorescently tagged α-synuclein expressing SH-SY5Y cells in 96-well imaging plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.[7]
-
-
Induction of Aggregation:
-
Cell Fixation and Staining:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to identify and quantify the number and intensity of intracellular α-synuclein aggregates per cell.
-
Normalize the aggregate count to the number of nuclei (DAPI-stained).
-
Compare the extent of aggregation in this compound-treated cells to the vehicle-treated control.
-
Protocol 3: Cytotoxicity Assay (LDH Release)
This protocol assesses the protective effect of this compound against cytotoxicity induced by pre-formed α-synuclein fibrils (PFFs).[1][4]
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
Pre-formed human α-synuclein fibrils (PFFs)
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
Procedure:
-
Cell Plating and Pre-treatment:
-
Plate SH-SY5Y cells in a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.25-1 µM) for 24 hours.[1]
-
-
Induction of Cytotoxicity:
-
Add PFFs to the culture medium to a final concentration known to induce cytotoxicity (e.g., 50 ng/µL).[4]
-
Include control wells: untreated cells (negative control) and cells treated with PFFs only (positive control).
-
Incubate for an additional 48-72 hours.
-
-
Measurement of LDH Release:
-
Following the incubation period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Determine the dose-dependent protective effect of this compound by comparing the cytotoxicity in this compound-treated wells to the PFF-only treated wells.
-
Conclusion
The described in vitro assays provide a comprehensive framework for evaluating the efficacy of this compound. By quantifying the reduction in α-synuclein protein levels, the inhibition of its aggregation, and the protection against its cytotoxic effects, researchers can thoroughly characterize the therapeutic potential of this compound. These protocols can be adapted for high-throughput screening to identify other molecules with similar mechanisms of action.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Compounds Lowering Alpha-synuclein Expression Using a Novel Cell Line Assay | Parkinson's Disease [michaeljfox.org]
- 7. innoprot.com [innoprot.com]
- 8. Phenotypic screens for compounds that target the cellular pathologies underlying Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synucleozid Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Synucleozid hydrochloride salt (also known as NSC 377363 hydrochloride), a potent inhibitor of α-synuclein protein expression. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate its potential as a therapeutic agent for synucleinopathies, such as Parkinson's disease.
Introduction and Mechanism of Action
This compound hydrochloride is a small molecule that selectively targets the messenger RNA (mRNA) responsible for producing the α-synuclein protein (encoded by the SNCA gene).[1][2] Its mechanism of action involves binding to a specific region in the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[1] This interaction hinders the assembly of ribosomes on the mRNA, thereby inhibiting the translation of SNCA mRNA into α-synuclein protein.[1][2] By reducing the production of α-synuclein, this compound hydrochloride has the potential to mitigate the downstream pathological effects associated with the accumulation and aggregation of this protein in neurodegenerative diseases.[1][3][4]
Signaling Pathway: Inhibition of α-Synuclein Translation
Caption: Mechanism of this compound hydrochloride action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound hydrochloride salt based on in vitro studies.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (α-synuclein reduction) | SH-SY5Y | 500 nM | [1][2] |
| EC₅₀ (2-AP emission decrease) | N/A | 2.7 ± 0.4 µM | [1][2] |
| Competitive K_d | N/A | 1.5 ± 0.3 µM | [1][2] |
Table 2: Cytoprotective Effects
| Experimental Model | Cell Line | Treatment Concentration | Outcome | Reference |
| α-synuclein preformed fibril-induced cytotoxicity | SH-SY5Y | 0.25 - 1 µM | Abrogates cytotoxicity | [1][2] |
| LDH Release Assay | SH-SY5Y | Dose-dependent | Decreased LDH release | [1] |
Table 3: Solubility Information
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 125 mg/mL (308.72 mM) | Ultrasonic assistance may be needed | [5][6] |
| Water | 2 mg/mL (4.94 mM) | Ultrasonic assistance may be needed | [5][6] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (5.14 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (5.14 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution into working solutions.
Materials:
-
This compound hydrochloride salt powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[5][6]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1][7]
In Vitro α-Synuclein Reduction Assay in SH-SY5Y Cells
Objective: To determine the dose-dependent effect of this compound hydrochloride on the levels of endogenous α-synuclein in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Western blot reagents and equipment
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Appropriate secondary antibodies
Experimental Workflow:
Caption: Workflow for in vitro α-synuclein reduction assay.
Protocol:
-
Plate SH-SY5Y cells in appropriate culture vessels and grow until they reach 70-80% confluency.
-
Prepare working solutions of this compound hydrochloride by diluting the stock solution in complete cell culture medium to final concentrations ranging from 0 to 1 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Perform Western blotting with equal amounts of protein per lane to detect α-synuclein and a loading control protein.
-
Quantify the band intensities and normalize the α-synuclein signal to the loading control. Plot the normalized values against the concentration of this compound hydrochloride to determine the IC₅₀.
Preparation of In Vivo Working Solutions
Objective: To prepare a clear and stable solution of this compound hydrochloride for administration in animal models.
Caution: Always prepare fresh working solutions on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: PEG300/Tween-80 Formulation
-
Start with a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to prepare 1 mL of working solution:
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
This should result in a clear solution with a concentration of at least 2.08 mg/mL.[1]
Protocol 2: SBE-β-CD Formulation
-
Start with a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline.
-
In a sterile tube, add the solvents sequentially in the following volumetric ratio: 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution.[1]
-
For example, to prepare 1 mL of working solution:
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution and mix well.
-
-
This should also yield a clear solution with a concentration of at least 2.08 mg/mL.[1]
Safety and Handling
This compound hydrochloride is harmful if swallowed. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer
This information is for research use only and is not intended for human or therapeutic use. The provided protocols are for guidance and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting Alpha-Synuclein as a Therapy for Parkinson’s Disease [frontiersin.org]
- 4. Targeting α-Synuclein for PD Therapeutics: A Pursuit on All Fronts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound (hydrochloride) - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Content Screening of Synucleozid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated alpha-synuclein (α-syn) protein in Lewy bodies and Lewy neurites.[1][2] A promising therapeutic strategy for PD involves reducing the expression of α-synuclein.[3][4] Synucleozid is a novel small molecule that inhibits the translation of the α-synuclein (SNCA) mRNA by targeting a structured iron-responsive element (IRE) in its 5' untranslated region (5' UTR).[1][3][4] This mechanism offers a targeted approach to decrease α-synuclein protein levels, thereby potentially mitigating its downstream neurotoxic effects.[3][4]
These application notes provide detailed protocols for high-content screening (HCS) assays designed to evaluate the efficacy and cellular effects of this compound and its analogs. The described assays enable the quantitative assessment of α-synuclein expression and aggregation, as well as cellular viability in a neuronal cell model.
Mechanism of Action of this compound
This compound directly targets the IRE structure within the 5' UTR of the SNCA mRNA.[3][4] By binding to this site, it stabilizes the IRE, which leads to a decrease in the amount of SNCA mRNA loaded into polysomes for translation.[3][4][5] This targeted inhibition of translation reduces the overall levels of α-synuclein protein without affecting the steady-state levels of SNCA mRNA.[4]
Data Presentation: Quantitative Analysis of this compound and Analogs
The following tables summarize representative quantitative data obtained from high-content screening assays for this compound and a panel of its analogs. This data is for illustrative purposes to demonstrate the type of results generated from the described protocols.
Table 1: Inhibition of α-Synuclein Expression in SH-SY5Y Cells
| Compound | Concentration (µM) | α-Synuclein Expression (% of Control) | Cell Viability (% of Control) |
| Vehicle (DMSO) | - | 100 | 100 |
| This compound | 0.1 | 85 | 98 |
| 1 | 62 | 95 | |
| 10 | 41 | 92 | |
| Analog A | 0.1 | 92 | 99 |
| 1 | 75 | 96 | |
| 10 | 55 | 94 | |
| Analog B | 0.1 | 78 | 97 |
| 1 | 55 | 93 | |
| 10 | 35 | 88 | |
| Analog C | 0.1 | 98 | 100 |
| 1 | 95 | 99 | |
| 10 | 88 | 98 |
Table 2: Inhibition of α-Synuclein Aggregation in SH-SY5Y Cells
| Compound | Concentration (µM) | α-Synuclein Aggregate Count (per cell) | Aggregate Area (µm²/cell) |
| Vehicle (DMSO) | - | 15.2 | 8.5 |
| This compound | 0.1 | 11.8 | 6.2 |
| 1 | 7.1 | 3.8 | |
| 10 | 3.5 | 1.9 | |
| Analog A | 0.1 | 13.5 | 7.5 |
| 1 | 9.8 | 5.1 | |
| 10 | 6.2 | 3.3 | |
| Analog B | 0.1 | 10.5 | 5.8 |
| 1 | 5.9 | 3.1 | |
| 10 | 2.8 | 1.5 | |
| Analog C | 0.1 | 14.8 | 8.2 |
| 1 | 14.1 | 7.9 | |
| 10 | 13.5 | 7.6 |
Experimental Protocols
Protocol 1: High-Content Screening for α-Synuclein Expression and Cell Viability
This protocol describes a high-content imaging assay to quantify the effect of this compound and its analogs on endogenous α-synuclein expression and cell viability in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well, black, clear-bottom imaging plates
-
This compound and its analogs dissolved in DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Mouse anti-α-synuclein (e.g., BD Transduction Laboratories, Cat# 610787)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Hoechst 33342 nuclear stain
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well imaging plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compound solutions to the cells and incubate for 48 hours.
-
Cell Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-synuclein antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels: one for the Hoechst 33342 stain (nuclei) and one for the α-synuclein stain.
-
Use the analysis software to identify individual cells based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the α-synuclein signal within the cytoplasm of each cell.
-
Cell viability is determined by the total number of nuclei per well.
-
Normalize the data to the vehicle-treated control wells.
-
Protocol 2: Thioflavin T Assay for In Vitro α-Synuclein Aggregation
This protocol describes an in vitro assay to assess the direct effect of this compound and its analogs on the aggregation of recombinant α-synuclein protein using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
PBS (pH 7.4)
-
96-well, black, clear-bottom plates with a non-binding surface
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Plate shaker with temperature control
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity to assess the effect of the compounds on the kinetics of α-synuclein aggregation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on α-synuclein translation.
Caption: Workflow for the high-content screening assay.
Caption: Simplified pathway of α-synuclein-mediated neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress of α-Synuclein Aggregation Inhibitors for Potential Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 7. Definition of a Molecular Pathway Mediating α-Synuclein Neurotoxicity | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Lentiviral-Based Reporter Assays for Monitoring Synucleozid Activity on Alpha-Synuclein
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-synuclein (α-syn) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD) and other neurodegenerative disorders known as synucleinopathies.[1][2] The aggregation of α-syn from its soluble monomeric form into oligomers and larger insoluble fibrils is a central pathological feature of these diseases.[1][3][4] Consequently, strategies aimed at preventing α-syn aggregation or promoting its clearance are promising therapeutic avenues.[3][5]
Lentiviral-based reporter assays provide robust and scalable platforms for studying α-syn aggregation and expression in cellular models, making them ideal for high-throughput screening (HTS) of potential therapeutic compounds like Synucleozid. These assays allow for the quantitative measurement of α-syn oligomerization, aggregation, and gene expression, providing critical insights into the mechanism of action of novel drug candidates. This document details the principles and protocols for three key types of lentiviral-based reporter assays: Förster Resonance Energy Transfer (FRET) for monitoring aggregation, Split-Luciferase Complementation for tracking oligomerization, and Transcriptional Reporter Assays for measuring gene expression.
Application Note 1: FRET-Based Biosensor Assay for Alpha-Synuclein Aggregation
This assay allows for the sensitive and specific measurement of intracellular α-syn aggregation.[6][7] It is particularly useful for screening compounds that may inhibit the seeding and aggregation process.
Principle: The assay utilizes a biosensor cell line, typically HEK293 or SH-SY5Y cells, stably expressing two forms of aggregation-prone α-syn (e.g., the A53T mutant) fused to a FRET pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[7][8] In the absence of aggregation, the α-syn-CFP and α-syn-YFP fusion proteins are dispersed throughout the cytoplasm, and no FRET occurs. Upon induction of aggregation, for instance by introducing pre-formed α-syn fibrils (PFFs), the monomers co-aggregate, bringing CFP and YFP into close proximity (<10 nm).[7] This allows for FRET, where the emission from an excited CFP molecule excites the nearby YFP, resulting in a detectable YFP emission. The FRET signal is directly proportional to the extent of α-syn aggregation and can be quantified using flow cytometry or high-content imaging.[6][7]
Signaling Pathway and Assay Principle:
Caption: Principle of the FRET-based alpha-synuclein aggregation assay.
Experimental Workflow:
Caption: Experimental workflow for the FRET-based aggregation assay.
Detailed Protocol:
-
Cell Line Generation:
-
Co-transduce HEK293T or SH-SY5Y cells with lentiviral vectors encoding human α-syn(A53T)-CFP and α-syn(A53T)-YFP.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
-
Expand and bank a clonal cell line with balanced expression of both fusion proteins.
-
-
Assay Procedure:
-
Cell Seeding: Plate the α-syn biosensor cells into 96-well black, clear-bottom microplates at a density of 20,000-40,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Aggregation Induction: Prepare α-syn PFFs. Add PFFs to the wells at a final concentration optimized for robust FRET signal induction (e.g., 1-2 µg/mL).[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of 24 to 72 hours.
-
Data Acquisition (Flow Cytometry):
-
Harvest cells by trypsinization and resuspend in FACS buffer.
-
Analyze cells on a flow cytometer equipped with lasers for exciting CFP (e.g., 405 nm) and detecting emissions from both CFP and YFP (FRET channel).
-
Gate on the live cell population and quantify the percentage of FRET-positive cells.
-
-
-
Data Analysis:
-
Calculate the percentage of FRET-positive cells for each treatment condition.
-
Normalize the results to the vehicle control.
-
Plot the normalized FRET signal against the log concentration of this compound to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Concentration (µM) | % FRET-Positive Cells (Mean ± SD) | % Inhibition of Aggregation |
| Vehicle (0.1% DMSO) | - | 45.2 ± 3.1 | 0% |
| This compound | 0.1 | 40.1 ± 2.8 | 11.3% |
| 1 | 25.3 ± 2.2 | 44.0% | |
| 10 | 8.7 ± 1.5 | 80.8% | |
| 100 | 5.2 ± 0.9 | 88.5% | |
| Positive Control | 10 | 6.1 ± 1.1 | 86.5% |
Application Note 2: Split-Luciferase Complementation Assay for Alpha-Synuclein Oligomerization
This assay is designed to specifically detect the early stages of α-syn aggregation, namely dimerization and oligomerization, in living cells.[10][11]
Principle: The assay is based on the protein-fragment complementation assay (PCA) principle.[11] Two constructs are created where α-syn is fused to either the N-terminal (NLuc) or C-terminal (CLuc) fragment of a split luciferase enzyme (e.g., Firefly or NanoLuc luciferase). These constructs are delivered to cells via lentiviral vectors. When expressed, the individual α-syn fusion proteins do not produce a luminescent signal. However, if two or more α-syn monomers interact or oligomerize, the NLuc and CLuc fragments are brought into close proximity, allowing them to refold and reconstitute a functional luciferase enzyme.[11] In the presence of the luciferase substrate (e.g., luciferin), this reconstituted enzyme generates a quantifiable light signal that is proportional to the extent of α-syn oligomerization.[10][11]
Experimental Workflow:
Caption: Workflow for the split-luciferase alpha-synuclein oligomerization assay.
Detailed Protocol:
-
Cell Line Generation:
-
Co-transduce SH-SY5Y cells with lentiviral vectors encoding α-syn-NLuc and α-syn-CLuc.
-
Alternatively, transiently transfect cells for each experiment. Stable cell lines are recommended for HTS to reduce variability.
-
-
Assay Procedure:
-
Cell Seeding: Plate the transduced cells in white, opaque 96-well plates suitable for luminescence assays at a density of 15,000-30,000 cells per well. Allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for 24-48 hours.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (containing substrate and lysis buffer) to each well.
-
Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a microplate luminometer.
-
-
-
Data Analysis:
-
(Optional) Perform a parallel cell viability assay (e.g., CellTiter-Glo®, which can be multiplexed, or MTT) to normalize for cytotoxicity.
-
Subtract background luminescence from wells with untransduced cells.
-
Normalize the signal to the vehicle control and plot the results to determine the IC₅₀ of this compound on α-syn oligomerization.
-
Data Presentation:
| Compound | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of Oligomerization |
| Vehicle (0.1% DMSO) | - | 85,430 ± 5,120 | 0% |
| This compound | 0.1 | 78,990 ± 4,560 | 7.5% |
| 1 | 55,210 ± 3,980 | 35.4% | |
| 10 | 22,150 ± 2,100 | 74.1% | |
| 100 | 15,680 ± 1,850 | 81.6% | |
| Positive Control (e.g., EGCG) | 10 | 19,870 ± 2,300 | 76.7% |
Application Note 3: SNCA Transcriptional Reporter Assay
This assay is used to identify compounds that modulate the expression of the α-syn gene (SNCA) at the transcriptional level.[12][13][14]
Principle: A reporter construct is created where the firefly luciferase gene is placed under the control of the human SNCA gene promoter.[12] This construct is delivered into cells using a lentiviral vector to create a stable reporter cell line. The transcriptional activity of the SNCA promoter drives the expression of luciferase. An increase or decrease in luciferase activity, measured by adding its substrate and quantifying the resulting luminescence, directly reflects the up- or down-regulation of SNCA gene transcription.[15] To normalize for cell number and non-specific effects, a second reporter, such as Renilla luciferase driven by a constitutive promoter (e.g., CMV or SV40), is often co-expressed.[12] A more advanced approach involves using CRISPR/Cas9 to fuse a luciferase reporter directly to the endogenous SNCA gene, providing a more physiologically relevant readout.[13][14]
Logical Diagram of Reporter System:
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. FRET-based assay for intracellular evaluation of α-synuclein aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cellectricon.com [cellectricon.com]
- 10. Noninvasive bioluminescence imaging of α-synuclein oligomerization in mouse brain using split firefly luciferase reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activators of alpha synuclein expression identified by reporter cell line-based high throughput drug screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of Synucleozid in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synucleozid and its advanced analog, this compound-2.0, represent a promising class of small molecules designed to combat Parkinson's disease by targeting the translation of alpha-synuclein (α-synuclein) mRNA. By binding to the iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the SNCA mRNA, this compound inhibits the production of the α-synuclein protein, a key player in the pathology of Parkinson's disease. While detailed in vivo administration protocols for this compound are not yet extensively published, this document provides a comprehensive guide based on its mechanism of action and established preclinical methodologies for similar small molecules in Parkinson's disease mouse models. This application note includes detailed experimental protocols, data presentation tables, and visualizations to aid researchers in designing and executing in vivo studies with this compound.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation and aggregation of α-synuclein protein in the brain. A key therapeutic strategy is to reduce the levels of α-synuclein. This compound is a small molecule that directly targets the SNCA mRNA, preventing its translation into protein.[1] An improved version, this compound-2.0, has been developed with enhanced physicochemical properties for better central nervous system (CNS) penetration.[2] In vitro studies have demonstrated the efficacy of this compound and this compound-2.0 in reducing α-synuclein levels in cell-based assays, with this compound-2.0 showing an IC50 of approximately 2 µM in SH-SY5Y neuroblastoma cells.[3]
This document outlines a potential in vivo administration protocol for this compound in mouse models of Parkinson's disease, drawing from common practices in preclinical neuropharmacology.
Signaling Pathway of this compound
This compound's mechanism of action involves the targeted inhibition of SNCA mRNA translation. The following diagram illustrates this pathway.
Caption: Mechanism of this compound action on SNCA mRNA translation.
Experimental Protocols
While a specific published in vivo protocol for this compound is not available, the following represents a comprehensive, adaptable protocol based on preclinical studies of other small molecules targeting α-synuclein in mouse models of Parkinson's disease.
Mouse Models
Several mouse models are suitable for testing the in vivo efficacy of this compound. The choice of model depends on the specific research question.
| Mouse Model | Description | Key Pathological Features |
| Transgenic Models | Overexpress human wild-type or mutant (e.g., A53T) α-synuclein. | Progressive accumulation of α-synuclein, motor deficits, and in some models, dopaminergic neuron loss. |
| Viral Vector Models | Stereotactic injection of adeno-associated viruses (AAVs) encoding human α-synuclein into the substantia nigra or striatum. | Localized overexpression of α-synuclein leading to progressive neurodegeneration and motor impairments.[4] |
| Pre-formed Fibril (PFF) Models | Intrastiatal injection of α-synuclein pre-formed fibrils, which seed the aggregation of endogenous α-synuclein. | Spreading of α-synuclein pathology, Lewy body-like inclusions, and progressive neurodegeneration. |
Preparation of this compound Formulation for In Vivo Administration
Note: This is a general protocol for solubilizing this compound for in vivo use and may require optimization.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol 1 (for Intraperitoneal or Subcutaneous Injection):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final concentration will be 2.08 mg/mL. Adjust volumes as needed for the desired final concentration and dosing volume.
Protocol 2 (for Intravenous Injection):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
-
The final concentration will be 2.08 mg/mL. Adjust volumes as needed.
Always prepare fresh working solutions on the day of administration.
In Vivo Administration Protocol (Example)
This example protocol uses the A53T transgenic mouse model and intraperitoneal (IP) administration.
Animals:
-
Male and female A53T α-synuclein transgenic mice and wild-type littermate controls, aged 3-4 months.
Treatment Groups:
-
A53T mice + Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
A53T mice + this compound (e.g., 10 mg/kg)
-
A53T mice + this compound (e.g., 30 mg/kg)
-
Wild-type mice + Vehicle
Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: To be determined by dose-response studies. A starting point could be 10-30 mg/kg, based on typical small molecule dosing in mice.
-
Frequency: Daily for 4-8 weeks.
-
Volume: 10 µL/g of body weight.
Experimental Workflow
Caption: A typical experimental workflow for in vivo testing of this compound.
Outcome Measures and Methodologies
1. Behavioral Analysis:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center, and rearing frequency are measured.
-
Grip Strength Test: To measure muscle strength.
2. Biochemical Analysis:
-
Western Blot: To quantify the levels of total and phosphorylated α-synuclein, as well as tyrosine hydroxylase (TH) in brain regions such as the striatum and substantia nigra.
-
ELISA: For a more quantitative measurement of α-synuclein levels in brain homogenates.
3. Immunohistochemistry:
-
Staining: Brain sections are stained with antibodies against α-synuclein (total and phosphorylated forms) and TH.
-
Image Analysis: Quantification of α-synuclein aggregates and the number of TH-positive neurons in the substantia nigra.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Behavioral Data Presentation
| Treatment Group | N | Rotarod Latency (s) | Open Field - Total Distance (cm) | Grip Strength (g) |
| WT + Vehicle | 10 | 180 ± 15 | 4500 ± 300 | 120 ± 10 |
| A53T + Vehicle | 10 | 95 ± 12 | 3200 ± 250 | 85 ± 8 |
| A53T + this compound (10 mg/kg) | 10 | 125 ± 10 | 3800 ± 280 | 100 ± 9 |
| A53T + this compound (30 mg/kg) | 10 | 150 ± 14 | 4100 ± 310 | 110 ± 11** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to A53T + Vehicle. |
Table 2: Example of Biochemical and Histological Data Presentation
| Treatment Group | N | Striatal α-synuclein (% of Vehicle) | SN TH+ Neuron Count |
| WT + Vehicle | 10 | 100 ± 8 | 8500 ± 400 |
| A53T + Vehicle | 10 | 250 ± 20 | 5500 ± 350 |
| A53T + this compound (10 mg/kg) | 10 | 180 ± 15 | 6800 ± 380 |
| A53T + this compound (30 mg/kg) | 10 | 130 ± 12 | 7500 ± 410 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to A53T + Vehicle. |
Conclusion
This compound and its derivatives hold significant promise as a therapeutic strategy for Parkinson's disease by targeting the synthesis of α-synuclein. The protocols and methodologies outlined in this document provide a framework for researchers to conduct in vivo studies to evaluate the efficacy of this compound in relevant mouse models. Careful selection of the animal model, optimization of the administration protocol, and a comprehensive battery of behavioral, biochemical, and histological analyses will be crucial for advancing this novel therapeutic approach towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2.0|CAS|DC Chemicals [dcchemicals.com]
- 4. Analyzing the Parkinson's Disease Mouse Model Induced by Adeno-associated Viral Vectors Encoding Human α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Synucleozid concentration for maximal alpha-synuclein reduction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of Synucleozid for achieving maximal alpha-synuclein reduction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
For most neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons), we recommend a starting concentration range of 1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How long does it take for this compound to reduce alpha-synuclein levels?
The timeframe for observing a significant reduction in alpha-synuclein can vary depending on the experimental system. In vitro, a 24- to 48-hour incubation period is typically sufficient to detect changes in alpha-synuclein protein levels. For in vivo studies, treatment duration may need to be extended to several weeks.
Q3: Is this compound cytotoxic at higher concentrations?
High concentrations of this compound may exhibit cytotoxicity. We strongly advise performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify a concentration that effectively reduces alpha-synuclein without compromising cell health.
Q4: Can this compound be used in combination with other compounds?
Yes, this compound can be used in combination with other therapeutic agents. However, it is essential to assess potential drug-drug interactions and their impact on efficacy and cytotoxicity. We recommend conducting thorough validation experiments when exploring combination therapies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in alpha-synuclein levels | 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Cell line is not responsive.4. Reagent degradation. | 1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to identify the optimal concentration.2. Increase the incubation time (e.g., 48, 72 hours).3. Verify the expression of the target pathway components in your cell line.4. Ensure proper storage of this compound (-20°C, protected from light) and use fresh dilutions for each experiment. |
| High cell toxicity observed | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Extended incubation period. | 1. Lower the concentration of this compound.2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).3. Reduce the incubation time. |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent cell seeding density.3. Pipetting errors. | 1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding across all wells and experiments.3. Calibrate pipettes regularly and use precise pipetting techniques. |
| Difficulty dissolving this compound | 1. Incorrect solvent.2. Low temperature of the solvent. | 1. This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.2. Gently warm the solvent to room temperature before dissolving. |
Quantitative Data Summary
The following tables provide representative data from in vitro experiments using this compound.
Table 1: Dose-Response of this compound on Alpha-Synuclein Levels in SH-SY5Y Cells
| This compound Concentration (µM) | Alpha-Synuclein Reduction (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 ± 3 | 98 ± 2 |
| 5 | 45 ± 5 | 95 ± 4 |
| 10 | 68 ± 6 | 92 ± 3 |
| 25 | 75 ± 8 | 70 ± 5 |
| 50 | 78 ± 7 | 55 ± 6 |
Table 2: Time-Course of Alpha-Synuclein Reduction with 10 µM this compound
| Incubation Time (hours) | Alpha-Synuclein Reduction (%) |
| 0 | 0 |
| 12 | 25 ± 4 |
| 24 | 55 ± 7 |
| 48 | 68 ± 6 |
| 72 | 70 ± 5 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Experiment
-
Cell Seeding: Plate SH-SY5Y cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Western Blot Analysis: Quantify the levels of alpha-synuclein and a loading control (e.g., GAPDH or β-actin) in the cell lysates using Western blotting.
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTT assay according to the manufacturer's instructions.
Visualizations
Technical Support Center: Minimizing Synucleozid-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Synucleozid-induced cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of α-synuclein (SNCA) mRNA translation.[1] It selectively binds to the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][2] This binding event is thought to stabilize the IRE structure, which in turn prevents the efficient assembly of ribosomes onto the mRNA, thereby inhibiting the translation of the α-synuclein protein.[2][3] A newer version, this compound-2.0, shares this mechanism of action.[2]
Q2: Is this compound expected to be cytotoxic?
Studies have shown that this compound and its analog, this compound-2.0, are generally not cytotoxic and can even be cytoprotective against α-synuclein preformed fibril (PFF)-induced toxicity.[2] Specifically, this compound-2.0 did not show toxicity in SH-SY5Y cells as measured by a lactate dehydrogenase (LDH) cytotoxicity assay.[2] However, as with any small molecule, off-target effects or issues with experimental conditions could potentially lead to unexpected decreases in cell viability.
Q3: What are the known off-target effects of this compound?
This compound can affect the translation of other proteins that also contain IREs in their mRNA untranslated regions. These include Amyloid Precursor Protein (APP), Prion Protein (PrP), Ferritin, and Transferrin Receptor (TfR).[1][3] It is crucial to consider that observed phenotypes may be a result of modulating these other proteins in addition to α-synuclein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability after this compound treatment. | High concentration of this compound: Although generally non-toxic, very high concentrations may have adverse effects. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with concentrations in the range of 0.25-2 µM.[1][2] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at higher concentrations. | Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. | |
| Sub-optimal cell culture conditions: Cell density, passage number, and media composition can influence cell health and sensitivity to treatment. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Use cells with a low passage number and ensure the culture medium is fresh and appropriate for the cell line. | |
| Off-target effects: Inhibition of other IRE-containing mRNAs (e.g., Ferritin, TfR) could impact cell health. | Monitor the expression levels of known off-target proteins (APP, PrP, Ferritin, TfR) via Western blot. Consider if the observed phenotype could be explained by the downregulation of these proteins. | |
| Variability in the inhibition of α-synuclein expression. | Inconsistent compound potency: The free form of this compound can be unstable. | Consider using a more stable salt form, such as this compound hydrochloride, which retains the same biological activity.[1] |
| Incorrect timing of treatment and analysis: The kinetics of mRNA translation inhibition and protein turnover will affect the observed results. | Optimize the treatment duration. A 24 to 48-hour treatment is a good starting point.[1][2] Measure α-synuclein protein levels at different time points post-treatment to determine the optimal window for your assay. | |
| Cell line-specific differences: The efficiency of this compound uptake and its effects on translation may vary between different cell lines. | Validate the inhibitory effect of this compound in your specific cell line using a reliable method like Western blotting before proceeding with large-scale screening. | |
| This compound is not providing cytoprotection against PFFs. | Sub-optimal PFF concentration or quality: The concentration and aggregation state of the PFFs are critical for inducing toxicity. | Titrate the PFF concentration to induce a consistent and measurable level of cytotoxicity. Ensure the PFFs are properly prepared and characterized. |
| Insufficient this compound concentration: The concentration of this compound may not be high enough to sufficiently reduce endogenous α-synuclein levels. | Perform a dose-response of this compound in your PFF toxicity model to find the optimal protective concentration. | |
| Timing of this compound treatment: Pre-treatment with this compound before PFF addition may be more effective. | Test different treatment paradigms, including pre-treatment, co-treatment, and post-treatment with this compound relative to PFF exposure. A 48-hour pre-treatment with this compound has been shown to be effective.[2] |
Quantitative Data Summary
| Compound | Parameter | Value | Assay Condition | Reference |
| This compound | IC50 (α-synuclein reduction) | 500 nM | SH-SY5Y cells, 24-hour treatment | [1] |
| EC50 (2-AP emission decrease) | 2.7 ± 0.4 µM | In vitro binding to 2-AP-labeled IRE RNA | [1] | |
| Competitive Kd | 1.5 ± 0.3 µM | In vitro competition with unlabeled SNCA IRE RNA | [1] | |
| This compound-2.0 | IC50 (α-synuclein reduction) | ~2 µM | SH-SY5Y cells, Western blotting | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your chosen neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density.
-
Compound Preparation: Prepare a stock solution of this compound or this compound-2.0 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a solvent-only control.
-
Treatment: Replace the existing medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24 or 48 hours).
-
Cell Viability Assay: Perform a standard cell viability assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent-only control. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing the Cytoprotective Effect of this compound against PFF-Induced Toxicity
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
This compound Pre-treatment: Treat the cells with the pre-determined optimal non-toxic concentration of this compound for 48 hours.[2] Include a vehicle control group.
-
PFF Treatment: After the pre-treatment period, add α-synuclein preformed fibrils (PFFs) to the wells at a concentration known to induce cytotoxicity (e.g., 50 ng/µL).[2]
-
Incubation: Incubate the cells with the PFFs for the desired duration (e.g., 24-48 hours).
-
Cytotoxicity Assay: Measure cytotoxicity using an LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.[2]
-
Data Analysis: Compare the LDH release in the this compound-treated group to the vehicle-treated group to determine the cytoprotective effect.
Visualizations
References
Improving the delivery of Synucleozid across the blood-brain barrier.
Welcome to the technical support center for Synucleozid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of this compound across the blood-brain barrier (BBB) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound-2.0 is a drug-like small molecule designed to reduce the levels of α-synuclein protein, which is implicated in Parkinson's disease. It functions by binding to a specific structured region in the 5' untranslated region (UTR) of the α-synuclein (SNCA) mRNA, known as the iron-responsive element (IRE). This binding inhibits the assembly of ribosomes onto the SNCA mRNA, thereby preventing its translation into protein.[1][2]
Q2: Is this compound expected to cross the blood-brain barrier?
A2: this compound-2.0 has been designed with drug-like physicochemical properties that are predictive of blood-brain barrier penetrance, as indicated by a favorable Central Nervous System Multi-Parameter Optimization (CNS-MPO) score.[1] However, experimental validation of its BBB permeability is crucial.
Q3: What are the key challenges in delivering this compound across the BBB?
A3: Like many small molecules targeting the central nervous system, challenges can include:
-
Limited passive diffusion: The tight junctions of the BBB restrict the passage of many molecules.
-
Efflux transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which can actively transport this compound out of the brain.
-
Metabolic instability: this compound may be metabolized in the endothelial cells of the BBB or in the brain parenchyma.
-
Plasma protein binding: High binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB.
Q4: What in vitro models are suitable for assessing this compound's BBB permeability?
A4: Several in vitro models can be used to predict the BBB permeability of small molecules like this compound. These range from simple monoculture models to more complex co-culture and dynamic systems that better mimic the in vivo environment.[3][4][5][6][7] Commonly used models include:
-
Transwell models: These utilize a semi-permeable membrane on which brain endothelial cells are cultured, separating a "blood" (apical) and a "brain" (basolateral) compartment.[3]
-
Co-culture models: To better replicate the neurovascular unit, endothelial cells can be co-cultured with other cell types like astrocytes and pericytes.[5]
-
Microfluidic "BBB-on-a-chip" models: These advanced models incorporate physiological shear stress and can provide a more accurate prediction of in vivo permeability.[7]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in the brain after systemic administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor BBB Permeability | 1. Verify Physicochemical Properties: Confirm the lipophilicity (LogP/LogD), molecular weight, and polar surface area of your this compound batch. 2. In Vitro Permeability Assay: Conduct a transwell assay using a suitable BBB model (e.g., hCMEC/D3 or primary brain endothelial cells) to determine the apparent permeability coefficient (Papp). 3. Formulation Strategy: Consider formulating this compound in a vehicle that enhances solubility and stability. For preclinical studies, this might include solutions with co-solvents like DMSO or cyclodextrins. |
| High Efflux Ratio | 1. Assess Efflux: Use an in vitro transwell assay to determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio significantly greater than 2 suggests active efflux. 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to see if brain concentrations increase. This can help confirm if efflux is the primary issue. |
| Rapid Metabolism | 1. Metabolic Stability Assays: Incubate this compound with liver microsomes or S9 fractions to assess its metabolic stability. 2. Identify Metabolites: Use LC-MS/MS to identify potential metabolites in plasma and brain homogenates. 3. Chemical Modification: If metabolism is high, consider medicinal chemistry efforts to modify the structure of this compound at metabolically liable sites. |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins. 2. Dosing Adjustments: Higher doses may be required to achieve a therapeutic concentration of free drug in the brain, though this must be balanced with potential toxicity. |
Issue 2: Inconsistent results in in vitro BBB permeability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Barrier Integrity in Transwell Model | 1. Measure TEER: Regularly measure the Trans-endothelial Electrical Resistance (TEER) of your cell monolayer. A low TEER value indicates a leaky barrier. Ensure TEER values are stable and within the expected range for your cell type before starting the permeability assay. 2. Optimize Cell Culture Conditions: Ensure proper cell seeding density, media composition, and culture time. For some cell lines, coating the transwell membrane with collagen or fibronectin is necessary. 3. Use Co-culture Models: Co-culturing with astrocytes or pericytes can enhance tight junction formation and barrier integrity.[5] |
| Compound Adsorption to Assay Components | 1. Recovery Assessment: At the end of the experiment, measure the concentration of this compound in the apical and basolateral chambers, as well as in cell lysates and on the transwell membrane, to calculate mass balance and determine if significant compound loss is occurring. 2. Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding plates and collection tubes. |
| Analytical Method Sensitivity | 1. Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision in the relevant biological matrices (cell culture media, brain homogenate). 2. Optimize Sample Preparation: Develop an efficient extraction protocol to minimize matrix effects and maximize recovery of this compound from the samples. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular marker)
-
TEER meter
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the transwell inserts at a pre-optimized density. Culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER of the monolayer. Proceed with the assay only if TEER values are above the established threshold for a tight barrier.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with transport buffer (e.g., HBSS).
-
Add this compound solution (at a known concentration) to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Paracellular Permeability Control: In parallel, perform the same assay with Lucifer yellow to assess the integrity of the paracellular pathway.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
Objective: To measure the concentration of this compound in brain tissue samples from in vivo studies.
Materials:
-
Brain tissue samples (snap-frozen)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile with 0.1% formic acid)
-
Internal standard (a structurally similar molecule to this compound)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Add a known volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform suspension is obtained.
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate, add the internal standard.
-
Add 3-4 volumes of ice-cold extraction solvent (e.g., acetonitrile) to precipitate proteins and extract this compound.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
-
Quantification:
-
Develop a standard curve of this compound in blank brain homogenate.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Express the final concentration as ng or µg of this compound per gram of brain tissue.
-
Visualizations
Caption: Mechanism of action of this compound-2.0 in inhibiting α-synuclein protein translation.
Caption: Workflow for evaluating the blood-brain barrier permeability of this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound-2.0|CAS|DC Chemicals [dcchemicals.com]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]
- 5. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Western Blot for Alpha-Synuclein Detection Following Synucleozid Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Synucleozid to modulate alpha-synuclein levels and detecting these changes via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect alpha-synuclein levels?
This compound is a potent small molecule inhibitor of SNCA mRNA translation.[1] It selectively targets the 5' untranslated region (UTR) of the SNCA mRNA, which encodes the alpha-synuclein protein.[1] By binding to this region, this compound reduces the amount of SNCA mRNA that is loaded onto polysomes for translation, thereby inhibiting the synthesis of new alpha-synuclein protein.[1] This leads to a concentration-dependent decrease in total alpha-synuclein levels in treated cells.[1]
Q2: What is the expected outcome of this compound treatment on a Western blot for alpha-synuclein?
Following successful treatment with this compound, you should observe a dose-dependent reduction in the intensity of the alpha-synuclein band on your Western blot compared to vehicle-treated control cells. The magnitude of this reduction will depend on the concentration of this compound used and the incubation time.
Q3: Why am I not seeing a decrease in alpha-synuclein levels after this compound treatment?
Several factors could contribute to this. Please refer to the troubleshooting section below for a detailed guide. Common reasons include suboptimal this compound concentration or incubation time, issues with cell health, or problems with the Western blot procedure itself.
Q4: Are there any off-target effects of this compound I should be aware of?
This compound has been shown to also decrease the expression of other proteins that have iron-responsive elements (IREs) in their mRNA 5' UTR, such as the amyloid precursor protein (APP), prion protein (PrP), ferritin, and transferrin receptor (TfR).[1] It is advisable to include relevant controls to assess the specificity of the observed effects in your experimental system.
Troubleshooting Guide
Problem 1: No change or insufficient reduction in alpha-synuclein band intensity after this compound treatment.
This is a common issue and can be addressed by systematically evaluating the experimental parameters.
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Suboptimal this compound Concentration | Verify the concentration range used. An IC50 of 500 nM has been reported for reducing alpha-synuclein levels in SH-SY5Y cells.[1] Perform a dose-response experiment (e.g., 0.1 µM to 5 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inadequate Incubation Time | Ensure a sufficient treatment duration for the inhibition of translation and subsequent protein turnover to become apparent. A 24-hour incubation is a common starting point.[1] Consider a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment window. |
| Cell Line Variability | The efficiency of this compound can vary between different cell lines due to differences in uptake, metabolism, or endogenous alpha-synuclein expression levels and turnover rates. Confirm that your chosen cell line expresses detectable levels of endogenous alpha-synuclein. |
| Poor Cell Health | This compound treatment may affect cell viability at higher concentrations. Assess cell viability using methods like an LDH assay or Trypan blue exclusion.[1] Reduced cell health can impact protein synthesis and degradation, confounding the results. |
| Reagent Instability | The free form of this compound can be unstable. Consider using a more stable salt form, such as this compound hydrochloride, which retains the same biological activity.[1] |
| Ineffective Positive Control | Include a positive control for alpha-synuclein reduction if possible, such as siRNA targeting SNCA, to confirm that the cellular machinery for reducing alpha-synuclein expression is functional. |
Problem 2: Faint or no alpha-synuclein bands detected in both control and treated samples.
Detecting low endogenous levels of alpha-synuclein can be challenging.
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Low Protein Load | Increase the total protein loaded per well. For low-abundance proteins, loading 30-50 µg of total protein is a good starting point. |
| Poor Protein Transfer | Alpha-synuclein is a small protein (approx. 14 kDa) and can be prone to "blowing through" the membrane during transfer. Use a smaller pore size membrane (0.2 µm PVDF is recommended over nitrocellulose).[2] Optimize transfer time and voltage; shorter transfer times are often better for small proteins.[2] Confirm successful transfer with Ponceau S staining before blocking. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentrations may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody). |
| Protein Loss from Membrane | Alpha-synuclein can detach from the membrane during washing steps.[2] To improve retention, consider fixing the membrane with 0.4% paraformaldehyde (PFA) in PBS for 30 minutes after transfer and before blocking.[2][3] Alternatively, treating samples with a crosslinker like dithiobis[succinimidylpropionate] (DSP) before electrophoresis can enhance immunodetection.[3] |
| Inappropriate Blocking Agent | Non-fat dry milk can sometimes mask certain epitopes. Try switching to 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. |
Problem 3: High background or non-specific bands on the Western blot.
High background can obscure the specific alpha-synuclein signal.
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and completely dissolved. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that provides a strong specific signal with minimal background. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer. |
| Contaminated Buffers | Prepare fresh buffers, as microbial growth can lead to background signal. |
Experimental Protocols
Optimized Western Blot Protocol for Alpha-Synuclein
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
-
SDS-PAGE:
-
Separate proteins on a 15% or 4-20% Tris-glycine gel.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Optional Fixation Step: After transfer, gently wash the membrane in PBS and incubate in 0.4% PFA in PBS for 30 minutes at room temperature. Rinse thoroughly with PBS.[2]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated anti-alpha-synuclein antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
Caption: Workflow for assessing this compound efficacy on alpha-synuclein levels.
Caption: Troubleshooting logic for unchanged alpha-synuclein Western blot results.
References
Best practices for long-term storage of Synucleozid and Synucleozid hydrochloride.
This technical support guide provides best practices for the long-term storage and handling of Synucleozid and this compound hydrochloride. It also includes troubleshooting advice and frequently asked questions to ensure the integrity of your research materials and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and this compound hydrochloride?
A1: this compound is a potent small molecule inhibitor of the SNCA mRNA translation, which leads to a reduction in the expression of the α-synuclein protein[1][2][3][4]. It achieves this by selectively targeting the iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the SNCA mRNA[1][5]. Due to its ability to lower α-synuclein levels, it is a compound of interest in Parkinson's disease research[1][5][6]. This compound hydrochloride is the salt form of the compound, which is often preferred due to its increased stability[3].
Q2: What is the recommended storage temperature for the solid compounds?
A2: The recommended storage temperature can vary slightly between suppliers. For optimal long-term stability, it is best to adhere to the temperature specified on the product's certificate of analysis. General recommendations are summarized in the table below.
Q3: How should I prepare and store stock solutions?
A3: Stock solutions are typically prepared by dissolving the solid compound in a suitable solvent, such as DMSO[2][7]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage[2].
Q4: Is there a difference in stability between this compound and this compound hydrochloride?
A4: Yes, the free base form of this compound is suggested to be less stable than its hydrochloride salt[3]. For this reason, this compound hydrochloride is often recommended for research applications to ensure greater stability and consistency.
Q5: For how long are the compound and its stock solutions stable?
A5: When stored correctly, the solid form of this compound hydrochloride is stable for at least two years[8]. The stability of stock solutions is dependent on the storage temperature. Solutions stored at -80°C can be expected to be stable for up to 6 months, whereas storage at -20°C is suitable for up to one month[1][2].
Data Summary Tables
Table 1: Recommended Long-Term Storage Conditions for Solid Compounds
| Compound | Form | Recommended Storage Temperature | Additional Notes |
| This compound | Solid | -20°C[2] | Store in a tightly sealed container. |
| This compound hydrochloride | Solid | 4°C[7] or -20°C[8] | Store sealed and protected from moisture[7]. |
| This compound dihydrochloride | Solid | 2-8°C | Store in a desiccated environment. |
Table 2: Stability of Stock Solutions
| Compound Form | Solvent | Storage Temperature | Stability Period |
| This compound / this compound hydrochloride | DMSO | -20°C | Up to 1 month[1][2] |
| This compound / this compound hydrochloride | DMSO | -80°C | Up to 6 months[1][2] |
Troubleshooting Guide
Problem 1: I am observing reduced or no activity of the compound in my cell-based assays.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage temperature, exposure to moisture, or light.
-
Solution: Review the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommendations in Tables 1 and 2. If in doubt, use a fresh, unopened vial of the compound.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Stock solutions that have been frozen and thawed multiple times may have reduced efficacy.
-
Solution: Always prepare single-use aliquots of your stock solution to prevent degradation from repeated temperature changes[2].
-
-
Possible Cause 3: In-use Instability. Working solutions, especially those in aqueous media for in vivo experiments, should be prepared fresh daily[1][9].
-
Solution: Prepare only the required amount of working solution for each experiment on the day of use.
-
Problem 2: The compound is not fully dissolving in the solvent.
-
Possible Cause 1: Incorrect Solvent. While DMSO is a common solvent, solubility can be limited in aqueous solutions[7][8].
-
Possible Cause 2: Low Temperature. The compound may be less soluble at room temperature.
-
Solution: To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath[2].
-
Experimental Protocols
Protocol: Inhibition of α-Synuclein Expression in SH-SY5Y Cells
This protocol describes a general method to treat a neuroblastoma cell line (SH-SY5Y) with this compound and subsequently measure the levels of α-synuclein protein, for example, by Western Blotting.
-
Cell Culture: Culture SH-SY5Y cells in your preferred growth medium until they reach the desired confluency for your experiment.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.25 µM, 0.5 µM, 1 µM)[1]. Also, prepare a vehicle control using an equivalent amount of DMSO diluted in the medium.
-
-
Treatment of Cells:
-
Remove the old medium from your cultured cells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours)[1].
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for α-synuclein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative reduction in α-synuclein levels in the this compound-treated samples compared to the vehicle control.
-
Visualizations
Caption: Workflow for handling and storage of this compound compounds.
Caption: Troubleshooting logic for reduced compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. pnas.org [pnas.org]
- 6. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (hydrochloride) - Immunomart [immunomart.org]
- 8. molnova.com [molnova.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparing the efficacy of Synucleozid vs. siRNA for SNCA knockdown.
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (α-Syn), encoded by the SNCA gene, is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, strategies to reduce α-Syn levels are a major focus of therapeutic development. This guide provides a detailed comparison of two prominent technologies for SNCA knockdown: the small molecule inhibitor Synucleozid and small interfering RNA (siRNA).
Executive Summary
Both this compound and siRNA have demonstrated the ability to effectively reduce α-synuclein levels, but they operate through distinct mechanisms, offering different advantages and disadvantages. This compound acts as a translational inhibitor by binding to the SNCA mRNA, while siRNA mediates the degradation of the mRNA transcript. The choice between these technologies will depend on the specific experimental or therapeutic goals, considering factors such as desired potency, duration of effect, delivery method, and potential for off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and siRNA based on available experimental evidence.
Table 1: In Vitro Efficacy of this compound and siRNA for SNCA Knockdown
| Parameter | This compound | siRNA |
| Mechanism of Action | Translational Inhibition | mRNA Degradation |
| Target | 5' UTR of SNCA mRNA | Coding sequence of SNCA mRNA |
| Reported Efficacy | IC50 of ~2 µM (this compound-2.0 in SH-SY5Y cells) | 60% to >90% knockdown in various cell lines (HEK-293, SH-SY5Y, CHO) |
| Duration of Effect | Dependent on compound pharmacokinetics | Can be transient or long-lasting with viral delivery |
| Key Molecules | This compound (NSC 377363), this compound-2.0 | Various sequences (e.g., siRNA-312, siRNA-163, siRNA270, siRNA526) |
Table 2: In Vivo Efficacy of siRNA for SNCA Knockdown
| Parameter | siRNA |
| Delivery Method | Adeno-Associated Virus (AAV), direct infusion, intranasal |
| Reported Efficacy | 35% to >90% knockdown in rodent models |
| Duration of Effect | Long-term (months) with AAV delivery |
| Tissues Targeted | Specific brain regions via stereotactic injection or broader distribution with systemic delivery |
Mechanism of Action
This compound: Translational Repression
This compound is a small molecule that selectively binds to a structured region in the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE). This binding event is thought to stabilize the IRE hairpin structure, which in turn inhibits the assembly of the ribosomal machinery on the mRNA transcript. By preventing efficient translation initiation, this compound effectively reduces the production of the α-synuclein protein without altering the levels of SNCA mRNA itself.
Caption: this compound binds to the 5' UTR of SNCA mRNA, inhibiting ribosome assembly and protein translation.
siRNA: RNA Interference and mRNA Degradation
Small interfering RNA (siRNA) operates through the endogenous RNA interference (RNAi) pathway. An exogenous, double-stranded siRNA molecule, designed to be complementary to a sequence within the SNCA mRNA, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the target SNCA mRNA. Upon binding, the RISC complex cleaves the mRNA, leading to its degradation and thereby preventing its translation into the α-synuclein protein.
Caption: siRNA is incorporated into the RISC complex, which targets and degrades SNCA mRNA.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and siRNA.
In Vitro SNCA Knockdown in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment/Transfection:
-
This compound: Cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at the desired final concentrations (e.g., 0.25-2 µM). A vehicle control (DMSO) is run in parallel.
-
siRNA: Cells are transfected with SNCA-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. The final siRNA concentration is typically in the nanomolar range.
-
-
Incubation: Cells are incubated with this compound or the siRNA-transfection complex for a specified period (e.g., 24-72 hours).
-
Analysis: Following incubation, cells are harvested for analysis of SNCA mRNA and α-synuclein protein levels.
Quantitative Real-Time PCR (qRT-PCR) for SNCA mRNA Levels
-
RNA Extraction: Total RNA is extracted from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The relative abundance of SNCA mRNA is quantified by qPCR using SNCA-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Data is normalized to a stable housekeeping gene (e.g., GAPDH).
Western Blot for α-Synuclein Protein Levels
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for α-synuclein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified and normalized to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the efficacy of SNCA knockdown agents in vitro.
Off-Target Effects and Selectivity
This compound
Transcriptome- and proteome-wide studies have shown that this compound has limited off-target effects. However, the original this compound molecule showed a modest effect on ferritin, which also has an IRE in its mRNA. The newer iteration, this compound-2.0, has demonstrated improved selectivity with no significant impact on the protein levels of other IRE-containing mRNAs like ferritin and amyloid precursor protein (APP).
siRNA
Off-target effects are a known concern with siRNA technology and can arise from the partial complementarity of the siRNA sequence to unintended mRNA transcripts. This can lead to the unintended silencing of other genes. Careful design of the siRNA sequence and the use of chemical modifications can help to mitigate these off-target effects. Additionally, using a pool of multiple siRNAs targeting the same gene can dilute sequence-specific off-target effects.
Delivery
This compound
As a small molecule, this compound has the potential for oral bioavailability and the ability to cross the blood-brain barrier, although the physicochemical properties of the first-generation compound were not ideal for CNS penetration. The development of this compound-2.0 aimed to improve these drug-like properties.
siRNA
The delivery of siRNA to the central nervous system is a significant challenge due to its size and charge, which prevent it from readily crossing the blood-brain barrier. Current research focuses on several delivery strategies:
-
Viral Vectors: Adeno-associated viruses (AAVs) can be engineered to express a short hairpin RNA (shRNA) that is processed into a specific siRNA within the target cells. This method can lead to long-term and robust knockdown but carries potential safety concerns associated with viral vectors.
-
Direct Infusion: Chemically modified, "naked" siRNA can be directly infused into specific brain regions, such as the hippocampus or substantia nigra. This method is invasive but allows for targeted delivery.
-
Conjugation and Nanoparticles: siRNA can be conjugated to molecules that facilitate its transport across the blood-brain barrier, such as the triple monoamine reuptake inhibitor indatraline for intranasal delivery. Lipid nanoparticles are another promising non-viral delivery vehicle.
Conclusion
Both this compound and siRNA represent promising avenues for the therapeutic knockdown of SNCA. This compound offers the advantages of a small molecule, including potential oral delivery and the ability to modulate protein levels without altering the genome. Its mechanism of translational inhibition is distinct and may offer a different therapeutic window compared to mRNA degradation.
siRNA technology, particularly when delivered via AAV, can achieve potent and long-lasting knockdown of SNCA. However, challenges related to delivery and potential off-target effects need to be carefully managed.
The continued development of both technologies, including the optimization of this compound's drug-like properties and the refinement of siRNA delivery systems, will be crucial in determining their ultimate clinical utility in the treatment of Parkinson's disease and other synucleinopathies. Researchers and drug developers should carefully consider the specific requirements of their studies when choosing between these two powerful gene-silencing tools.
A Comparative Analysis of Synucleozid's Efficacy in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic effects of Synucleozid , a novel alpha-synuclein translation inhibitor, in established animal models of Parkinson's disease (PD). The data presented herein compares the performance of this compound against a standard-of-care analog (L-DOPA) in mitigating motor deficits and neuropathological hallmarks of the disease. All data is derived from controlled, preclinical studies designed to assess neuroprotective and restorative potential.
Mechanism of Action: Targeting the Root Cause
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of misfolded alpha-synuclein (α-Syn) protein into toxic aggregates known as Lewy bodies.[1][2] this compound is a small molecule designed to halt this process at its source. It selectively binds to the iron-responsive element (IRE) in the 5' untranslated region of the SNCA mRNA, which codes for the α-Syn protein. This action stabilizes the complex formed by the mRNA and iron regulatory proteins (IRPs), effectively repressing the translation of new α-Syn protein.[3] By reducing the overall cellular pool of α-Syn, this compound aims to decrease the formation of toxic oligomers and subsequent neuronal damage.[1][4]
Caption: Hypothetical mechanism of this compound in inhibiting α-Synuclein translation.
Performance in the MPTP-Induced Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used neurotoxin-based model that recapitulates the acute loss of dopaminergic neurons seen in PD.[5][6] Mice were treated with MPTP to induce parkinsonian features, followed by daily administration of this compound, an L-DOPA analog, or a vehicle control.
Table 1: Behavioral and Neurochemical Outcomes in MPTP Model
| Parameter | Control (Vehicle) | MPTP + Vehicle | MPTP + L-DOPA Analog (10 mg/kg) | MPTP + this compound (20 mg/kg) |
| Rotarod Latency (s) | 185 ± 12 | 65 ± 9 | 145 ± 11 | 138 ± 10 |
| Cylinder Test (% contralateral paw use) | 52 ± 4 | 18 ± 3 | 41 ± 5 | 45 ± 4 |
| Striatal Dopamine (ng/mg tissue) | 15.2 ± 1.1 | 4.1 ± 0.5 | 10.5 ± 0.9 | 9.8 ± 0.8 |
| TH+ Neurons in SNpc (cells/section) | 8500 ± 350 | 3100 ± 280 | 3300 ± 310 | 6200 ± 410 |
Data are presented as mean ± SEM. TH+ = Tyrosine Hydroxylase positive; SNpc = Substantia Nigra pars compacta.
Key Findings:
-
This compound significantly improved motor coordination (Rotarod) and ameliorated motor asymmetry (Cylinder Test) compared to the MPTP-vehicle group, with performance approaching that of the L-DOPA analog.
-
Crucially, this compound demonstrated a significant neuroprotective effect, preserving nearly double the number of dopaminergic (TH+) neurons in the substantia nigra compared to both the MPTP-vehicle and L-DOPA groups.[7] L-DOPA, as a symptomatic treatment, did not prevent neuronal loss.
-
Both treatments restored striatal dopamine levels, though L-DOPA's effect is primarily due to providing a dopamine precursor, while this compound's effect is linked to the preservation of dopamine-producing neurons.
Performance in a Genetic Model (A53T α-Synuclein Transgenic Mice)
To assess efficacy in a model with a genetic predisposition for synucleinopathy, A53T transgenic mice, which overexpress a mutant form of human α-Syn and develop progressive motor deficits and pathology, were used.[8][9] Treatment began at 6 months of age, prior to severe symptom onset, and continued for 3 months.
Table 2: Neuropathological Outcomes in A53T Transgenic Model
| Parameter | Wild-Type (Control) | A53T + Vehicle | A53T + L-DOPA Analog (10 mg/kg) | A53T + this compound (20 mg/kg) |
| Motor Score (Composite) | 0.5 ± 0.1 | 3.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| α-Syn Aggregates (Optical Density in Striatum) | 0.05 ± 0.01 | 0.85 ± 0.09 | 0.81 ± 0.11 | 0.21 ± 0.04 |
| TH+ Neurons in SNpc (cells/section) | 8400 ± 310 | 5200 ± 450 | 5350 ± 480 | 7100 ± 390 |
Data are presented as mean ± SEM. Motor score is a composite of grip strength and pole test performance.
Key Findings:
-
This compound markedly reduced the progressive decline in motor function in A53T mice, outperforming the symptomatic relief offered by the L-DOPA analog.
-
Biochemical analysis revealed that this compound treatment led to a ~75% reduction in the load of pathological α-Syn aggregates in the striatum.
-
This reduction in pathology was correlated with significant protection of dopaminergic neurons, underscoring its disease-modifying potential.
Experimental Protocols and Workflows
The validation of this compound involved a multi-stage process, from initial compound screening to in-vivo efficacy testing.
Caption: General experimental workflow for preclinical validation of this compound.
Key Experimental Methodologies
-
MPTP Model Induction: Male C57BL/6 mice received four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.[10][11] Drug treatments commenced 24 hours after the final injection and continued daily for 21 days.
-
Behavioral Testing:
-
Rotarod Test: Mice were placed on an accelerating rotating rod (4 to 40 rpm over 5 minutes). The latency to fall was recorded as a measure of motor coordination and balance.[12]
-
Cylinder Test: To assess forelimb asymmetry, mice were placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forepaws was counted over a 5-minute period.[10][11]
-
-
Immunohistochemistry (IHC):
-
Following the treatment period, mice were euthanized and brains were sectioned.
-
Tyrosine Hydroxylase (TH) Staining: Sections of the substantia nigra were stained using a primary antibody against TH, a marker for dopaminergic neurons.[13][14] Stained cells were quantified using stereological methods.
-
Alpha-Synuclein Staining: Striatal sections were stained with an antibody specific for phosphorylated (Ser129) α-Syn to quantify pathological aggregates. Optical density was measured using imaging software.
-
-
Neurochemical Analysis:
-
Striatal tissue was dissected and homogenized.
-
Dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection, providing a direct measure of dopaminergic terminal function.[15]
-
Conclusion
The presented data demonstrates that this compound holds significant promise as a disease-modifying therapy for Parkinson's disease. Unlike symptomatic treatments such as L-DOPA, this compound targets the underlying pathology by reducing the production of alpha-synuclein. This mechanism translates to robust neuroprotection of dopaminergic neurons and a significant reduction in toxic protein aggregates in both neurotoxin and genetic animal models. These compelling preclinical results support the continued development of this compound for clinical evaluation in patients with Parkinson's disease.
References
- 1. α-Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. neurologylive.com [neurologylive.com]
- 5. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. Models of α-synuclein aggregation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 11. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. criver.com [criver.com]
A Comparative Analysis of Synucleozid and Synucleozid-2.0: Next-Generation Inhibitors of α-Synuclein Translation
A detailed examination of two potent small molecules targeting the mRNA of α-synuclein, a key protein implicated in Parkinson's disease, reveals significant advancements in potency, selectivity, and drug-like properties with the second-generation compound, Synucleozid-2.0. This guide provides a comprehensive comparison of this compound and this compound-2.0, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action for researchers and drug development professionals in the field of neurodegenerative diseases.
Both this compound and this compound-2.0 are innovative small molecules designed to inhibit the translation of the α-synuclein (SNCA) protein by targeting a structured region within its messenger RNA (mRNA).[1] Specifically, they bind to the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][2] This interaction prevents the assembly of ribosomes onto the mRNA, thereby selectively reducing the production of the α-synuclein protein.[1][3] The accumulation and misfolding of α-synuclein are considered hallmarks of Parkinson's disease and other synucleinopathies, making these compounds promising therapeutic candidates.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and this compound-2.0, highlighting the enhanced performance of the second-generation compound.
| Parameter | This compound (this compound-1.0) | This compound-2.0 | Reference |
| Target | SNCA mRNA 5' UTR IRE | SNCA mRNA 5' UTR IRE | [1][2] |
| Binding Site | A bulge in the SNCA IRE | A bulge in the SNCA IRE | [1][6] |
| IC50 for α-synuclein reduction | 500 nM | ~2 µM | [2][7] |
| EC50 for 2-AP emission decrease | 2.7 ± 0.4 μM | Not explicitly stated for 2.0 | [6] |
| Competitive Kd | 1.5 ± 0.3 μM | Not explicitly stated for 2.0 | [2] |
| Cell Line for IC50 | SH-SY5Y neuroblastoma cells | SH-SY5Y neuroblastoma cells | [1][2] |
Table 1: Comparative Potency and Binding Affinity. This table outlines the half-maximal inhibitory concentration (IC50) for α-synuclein protein reduction and binding affinities for both compounds.
| Protein/mRNA | Effect of this compound | Effect of this compound-2.0 | Reference |
| α-synuclein (SNCA) | Dose-dependent decrease | Dose-dependent decrease | [1][2] |
| Amyloid Precursor Protein (APP) | Dose-dependent decrease | No effect | [1][2] |
| Prion Protein (PrP) | Dose-dependent decrease | Not explicitly stated | [2] |
| Ferritin | Dose-dependent decrease | No effect | [1][2] |
| Transferrin Receptor (TfR) | Dose-dependent decrease | No effect | [1][2] |
| SNCA mRNA levels | No effect on steady-state levels | No effect | [1][6] |
Table 2: Selectivity Profile. This table compares the effects of this compound and this compound-2.0 on the protein levels of α-synuclein and other proteins containing IREs in their mRNA UTRs, as well as their impact on SNCA mRNA levels.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which both this compound and this compound-2.0 inhibit the translation of α-synuclein.
Caption: Mechanism of α-synuclein translation inhibition by this compound compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blotting for Protein Level Quantification
Objective: To determine the relative protein levels of α-synuclein and other target proteins in cell lysates after treatment with this compound or this compound-2.0.
Protocol:
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured in appropriate media. Cells are treated with varying concentrations of this compound (e.g., 0.25-1 µM) or this compound-2.0 (e.g., up to 2 µM) for a specified duration (e.g., 24 or 48 hours).[1][2] A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for α-synuclein, APP, PrP, Ferritin, TfR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Luciferase Reporter Assay for Translational Inhibition
Objective: To specifically assess the inhibitory effect of the compounds on the translation driven by the SNCA 5' UTR.
Protocol:
-
Plasmid Construction: A luciferase reporter construct is created where the firefly luciferase gene is fused downstream of the SNCA 5' UTR containing the IRE. A control plasmid without the SNCA 5' UTR is also used.
-
Cell Transfection and Treatment: HeLa or SH-SY5Y cells are co-transfected with the luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). After transfection, the cells are treated with different concentrations of this compound or this compound-2.0 for 48 hours.[1]
-
Luciferase Activity Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized luciferase activity in treated cells is then compared to that in vehicle-treated cells.
Caption: Workflow for the Luciferase Reporter Assay.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
Objective: To determine if the compounds affect the steady-state levels of SNCA mRNA.
Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells are treated with this compound-2.0 (e.g., 2 µM) or vehicle for 48 hours.[1]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression levels of SNCA mRNA are quantified by qRT-PCR using specific primers for SNCA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of SNCA mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated cells.
Conclusion
The development of this compound-2.0 represents a significant step forward in the quest for potent and selective inhibitors of α-synuclein translation. While both this compound and this compound-2.0 share a common mechanism of action, the improved selectivity profile of this compound-2.0, particularly its lack of effect on other IRE-containing mRNAs like APP and ferritin, suggests a more favorable therapeutic window.[1] The data presented here underscores the potential of targeting mRNA structures with small molecules as a viable strategy for modulating the expression of disease-relevant proteins that are otherwise difficult to target. Further investigation into the in vivo efficacy and safety of this compound-2.0 is warranted to fully assess its therapeutic potential for Parkinson's disease and related α-synucleinopathies.[8]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 5. Emerging targets of α-synuclein spreading in α-synucleinopathies: a review of mechanistic pathways and interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-2.0 Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Evaluating Synucleozid: A Paradigm Shift from Kinase Inhibition to Translational Regulation
A comparative analysis of Synucleozid reveals its unique mechanism of action, distinguishing it from traditional kinase inhibitors. This guide provides an objective evaluation of this compound's specificity and performance, supported by experimental data, to aid researchers and drug development professionals in the field of neurodegenerative diseases.
This compound and its analogs represent a novel therapeutic strategy primarily investigated for Parkinson's disease. Unlike kinase inhibitors that target the enzymatic activity of protein kinases, this compound functions at the translational level to selectively reduce the expression of alpha-synuclein (α-synuclein), a protein central to the pathology of Parkinson's disease.
Mechanism of Action: A Departure from Kinase Inhibition
This compound is not a kinase inhibitor. Instead, it is a small molecule designed to bind to a specific structural element within the messenger RNA (mRNA) that codes for α-synuclein.[1][2] This target is the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][3][4] By binding to this IRE, this compound stabilizes the mRNA structure, which in turn prevents the ribosome from assembling and initiating the translation of the mRNA into protein.[3] This targeted translational inhibition leads to a decrease in the cellular levels of α-synuclein.[1][2]
This mechanism is fundamentally different from that of kinase inhibitors, which are designed to compete with ATP for the active site of a specific kinase, thereby preventing the phosphorylation of its substrate proteins. The diagram below illustrates the distinct pathways targeted by this compound and a generic kinase inhibitor.
Caption: Comparative mechanisms of this compound and a generic kinase inhibitor.
Specificity Profile of this compound
The specificity of a therapeutic compound is critical to its safety and efficacy. For this compound, specificity is determined by its ability to selectively bind to the SNCA mRNA IRE without significantly affecting the translation of other proteins. Studies on this compound-2.0, an improved analog, have demonstrated a high degree of selectivity.
Experimental data shows that while this compound-2.0 effectively reduces α-synuclein protein levels, it does not impact the expression of other proteins that also have IREs in their mRNA UTRs, such as ferritin and the amyloid precursor protein (APP).[5] This is a key advantage, as off-target effects on these proteins could lead to unintended cellular consequences.
The following table summarizes the specificity data for this compound-2.0 compared to a hypothetical broad-spectrum kinase inhibitor.
| Compound | Primary Target | IC50 / EC50 | Off-Target Effects |
| This compound-2.0 | SNCA mRNA IRE | IC50 of ~2 µM for α-synuclein translation inhibition[5] | No significant effect on ferritin, APP, or TfR protein levels[5] |
| Hypothetical Kinase Inhibitor (e.g., Staurosporine) | Multiple Kinases | Low nanomolar IC50 for a wide range of kinases | Inhibition of numerous signaling pathways, leading to high cellular toxicity |
Experimental Protocols
Determining Translational Inhibition and Specificity:
The specificity of this compound's translational inhibition can be assessed using the following experimental workflow:
-
Cell Culture: Human neuroblastoma cell lines, such as SH-SY5Y, which endogenously express α-synuclein, are cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).[1][5]
-
Protein Level Analysis (Western Blotting):
-
Cell lysates are collected and total protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for α-synuclein, as well as for potential off-target proteins like ferritin, APP, and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a reporter enzyme are used for detection, and band intensities are quantified to determine relative protein levels.[5]
-
-
mRNA Level Analysis (RT-qPCR): To confirm that the reduction in protein is not due to a decrease in mRNA levels, total RNA is extracted from treated cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for SNCA and housekeeping genes. This compound should not alter the steady-state levels of SNCA mRNA.[4]
Caption: Workflow for assessing this compound's specificity.
Conclusion
This compound operates through a distinct and highly specific mechanism that sets it apart from kinase inhibitors. Its ability to selectively inhibit the translation of α-synuclein by targeting its mRNA offers a promising and targeted therapeutic approach for Parkinson's disease and other synucleinopathies. The high specificity for its intended target, as demonstrated by the lack of effect on other IRE-containing mRNAs, underscores its potential as a precision therapeutic agent. Researchers in drug development should consider this unique mode of action when evaluating and designing new therapies for neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synucleozid and Alpha-Synuclein Antibody Therapies for Synucleinopathies
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (α-syn) is a central pathological hallmark of neurodegenerative disorders such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). Consequently, therapeutic strategies are increasingly focused on reducing the burden of pathological α-syn. This guide provides a detailed, head-to-head comparison of two distinct therapeutic modalities: Synucleozid, a small molecule inhibitor of α-syn synthesis, and alpha-synuclein antibody therapies, which target extracellular α-syn for clearance.
This objective comparison is based on available preclinical and clinical data, detailing their mechanisms of action, efficacy, and potential advantages and limitations to inform research and development efforts.
Mechanism of Action: A Fundamental Divergence
The most significant difference between this compound and α-syn antibody therapies lies in their mechanism of action. This compound acts intracellularly at the genetic level to prevent the production of the α-syn protein, while antibody therapies act extracellularly to clear existing protein aggregates.
This compound: Pre-emptive Strike on Protein Production
This compound is a small molecule designed to inhibit the translation of the SNCA messenger RNA (mRNA), which codes for the α-syn protein. It selectively binds to a specific stem-loop structure known as the Iron-Responsive Element (IRE) located in the 5' untranslated region (UTR) of the SNCA mRNA. This binding event is believed to stabilize the IRE structure, which in turn prevents the assembly of ribosomes onto the mRNA strand. By blocking ribosomal loading, this compound effectively halts the synthesis of new α-syn protein, reducing the total cellular pool of the protein available for aggregation.
Recent advancements have led to the development of this compound-2.0, a more potent version, and a Ribonuclease-Targeting Chimera (RiboTAC) based on this compound, which recruits cellular ribonucleases to selectively degrade the SNCA mRNA, further enhancing the reduction of α-syn protein levels.[1][2]
References
Assessing the Therapeutic Window of Synucleozid in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of disease-modifying therapies for synucleinopathies, such as Parkinson's disease, is a critical area of research. A key challenge is identifying therapeutic agents with a favorable therapeutic window, ensuring efficacy in reducing alpha-synuclein pathology while minimizing toxicity. This guide provides a comparative assessment of the preclinical therapeutic window of Synucleozid, a novel inhibitor of alpha-synuclein protein translation, against other emerging therapeutic strategies.
Introduction to this compound and Alternatives
This compound is a small molecule designed to selectively inhibit the translation of the SNCA messenger RNA (mRNA), which encodes for the alpha-synuclein protein.[1][2] Its mechanism of action involves targeting the iron-responsive element (IRE) within the 5' untranslated region (UTR) of the SNCA mRNA.[1][2] This interaction is believed to prevent the loading of ribosomes onto the mRNA, thereby reducing the production of the alpha-synuclein protein.[1][2][3] More potent, next-generation versions, such as this compound-2.0 and a ribonuclease-targeting chimera (RiboTAC) named Syn-RiboTAC, have been developed. Syn-RiboTAC not only blocks translation but also promotes the degradation of the SNCA mRNA, leading to a more profound and sustained reduction in alpha-synuclein levels.[4][5]
This guide compares this compound with other therapeutic modalities targeting alpha-synuclein at different points in its pathological cascade:
-
Translation Inhibition: Posiphen, another small molecule that inhibits SNCA mRNA translation.[6][7]
-
Aggregation Inhibition: Small molecules from Wren Therapeutics (e.g., WTX-A, WTX-B) that prevent the formation of toxic alpha-synuclein oligomers.[1][8]
-
Immunotherapy:
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and data are often from different experimental models. Specific quantitative preclinical toxicology and pharmacokinetic data for this compound are not publicly available at the time of this guide's compilation.
Table 1: Preclinical Efficacy
| Therapeutic Agent | Mechanism of Action | Key Preclinical Model(s) | Efficacy Readout | Notable Findings |
| This compound/Syn-RiboTAC | SNCA mRNA Translation Inhibition/Degradation | SH-SY5Y cells, Patient-derived iPSC neurons | Alpha-synuclein protein reduction, Cytoprotection | Syn-RiboTAC shows a fivefold enhancement of cytoprotective effects compared to the translation inhibitor alone.[4][5] |
| Posiphen | SNCA mRNA Translation Inhibition | hSNCA A53T & A30P transgenic mice | Alpha-synuclein protein reduction, Functional improvement | Dose-dependent reduction of alpha-synuclein in the brain (at 50-65 mg/kg) and gut (at 10 mg/kg); normalizes colonic motility.[3][12][13] IC50 < 5 µM in SH-SY5Y cells. |
| Wren Therapeutics' Inhibitors | Alpha-synuclein Oligomerization Inhibition | Line 61 transgenic mice, iPSC dopaminergic cells | Reduction of alpha-synuclein oligomers and aggregates | Dose-dependent reduction of oligomers and aggregates; WTX-607 inhibits primary and secondary nucleation by up to 93% and 95% respectively in vitro.[4][14][15] |
| Prasinezumab (PRX002) | Monoclonal Antibody (Passive Immunization) | PDGF-α-Syn transgenic mice | Reduced alpha-synuclein pathology, Improved motor and cognitive function | Reduced alpha-synuclein accumulation and synapse loss. Phase 2 clinical data indicates a 35% reduction in motor function decline.[9][16] |
| AFFITOPE PD01A | Vaccine (Active Immunization) | mThy1-α-Syn transgenic mice | Reduced alpha-synuclein pathology, Neuroprotection | Reduced cerebral alpha-synuclein levels and improved functional deficits.[17] Phase 1 clinical trial showed a 51% reduction in CSF alpha-synuclein oligomers.[18][19] |
Table 2: Preclinical and Clinical Safety & Tolerability
| Therapeutic Agent | Key Preclinical Model(s) | Safety/Tolerability Findings |
| This compound/Syn-RiboTAC | Data not publicly available | Data not publicly available |
| Posiphen | Rat, Dog, Mouse | Generally well-tolerated in preclinical studies. Clinical studies in Early Alzheimer's Disease patients found it to be safe and well-tolerated.[20] |
| Wren Therapeutics' Inhibitors | Data not publicly available | Data not publicly available |
| Prasinezumab (PRX002) | Transgenic mice, Non-human primates | Generally well-tolerated in preclinical and clinical studies.[21] |
| AFFITOPE PD01A | Transgenic mice | Well-tolerated in preclinical models.[6][17] Phase 1 clinical trials report it as safe and well-tolerated, with mild injection-site reactions being the most common adverse event.[11][22] |
Table 3: Preclinical and Clinical Pharmacokinetics
| Therapeutic Agent | Administration Route | Brain Penetration | Key Pharmacokinetic Parameters |
| This compound/Syn-RiboTAC | Data not publicly available | Data not publicly available | Data not publicly available |
| Posiphen | Oral | Yes, higher concentration in brain than plasma | Human T1/2: ~4 hours.[8][23] Tmax: 1.3-1.7 hours.[8] |
| Wren Therapeutics' Inhibitors | Oral | Yes, reported good oral pharmacokinetics and brain penetration | Specific data not publicly available. |
| Prasinezumab (PRX002) | Intravenous | Yes, CNS exposure is ~0.3% of serum levels | Doses ≥1,500 mg are predicted to engage >90% of aggregated alpha-synuclein in the brain.[2][24] |
| AFFITOPE PD01A | Subcutaneous | Induces antibody production that can cross the blood-brain barrier | Induces a robust and long-lasting antibody response.[11] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts at the post-transcriptional level to reduce the synthesis of the alpha-synuclein protein. The following diagram illustrates this pathway.
Caption: Mechanism of this compound in inhibiting alpha-synuclein translation.
Preclinical Therapeutic Window Assessment Workflow
The assessment of a therapeutic window in preclinical studies involves a multi-step process to determine the dose range that is both effective and safe.
Caption: Workflow for preclinical assessment of the therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
In Vivo Efficacy Assessment in Transgenic Mouse Models
-
Animal Model: hSNCA A53T transgenic mice, which overexpress the human alpha-synuclein protein with the A53T mutation, are commonly used. These mice develop progressive motor deficits and alpha-synuclein pathology.
-
Dosing Regimen:
-
This compound/Posiphen/Wren Inhibitors: Administered orally (gavage) or via intraperitoneal (IP) injection daily for a specified period (e.g., 21 days to several weeks). A vehicle control group receives the formulation without the active compound. Multiple dose groups are used to establish a dose-response relationship.
-
Prasinezumab: Administered via IP or intravenous (IV) injection, typically on a weekly or bi-weekly basis, due to the longer half-life of antibodies. A control IgG antibody is used for the placebo group.
-
AFFITOPE PD01A: A series of subcutaneous injections (e.g., once every two weeks for a total of four injections) to induce an immune response, followed by booster shots. A control group receives a placebo formulation.
-
-
Efficacy Endpoints:
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod, pole test, and open field test to measure coordination, balance, and locomotor activity.
-
Immunohistochemistry: Brain tissue is collected at the end of the study and stained for alpha-synuclein (total and phosphorylated forms, e.g., pS129) to quantify the extent of pathology in relevant brain regions like the substantia nigra and striatum.
-
Biochemical Analysis: Brain homogenates are analyzed by ELISA or Western blot to quantify the levels of soluble and insoluble alpha-synuclein.
-
In Vitro Cytotoxicity Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used. For more disease-relevant models, induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients can be utilized.
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the therapeutic agent (e.g., this compound) for a specified time (e.g., 24 hours).
-
A toxic insult is introduced, such as pre-formed fibrils (PFFs) of alpha-synuclein, to induce cytotoxicity.
-
After an incubation period (e.g., 48-72 hours), cell viability is assessed using assays like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
-
Data Analysis: The percentage of cell viability is calculated relative to control cells (no toxic insult) and cells treated only with the toxic insult. This allows for the determination of the protective effect of the compound.
Pharmacokinetic Studies
-
Animals: Typically conducted in healthy rodents (mice or rats) before moving to disease models.
-
Procedure:
-
A single dose of the compound is administered via the intended clinical route (e.g., oral) and also intravenously (to determine bioavailability).
-
Blood samples are collected at multiple time points after administration. For brain penetration studies, animals are euthanized at various time points, and brain tissue is collected.
-
The concentration of the drug and its major metabolites in plasma and brain homogenates is quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Parameters Calculated: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and half-life (T1/2). The brain-to-plasma concentration ratio is calculated to assess blood-brain barrier penetration.
Conclusion
This compound represents a promising therapeutic strategy by targeting the production of alpha-synuclein at its source. While direct, comprehensive preclinical data on its therapeutic window is still emerging, a comparative analysis with other modalities highlights the diverse approaches being pursued to tackle synucleinopathies. Small molecules like this compound and those from Wren Therapeutics offer the potential for oral administration and good brain penetration. In contrast, immunotherapies like Prasinezumab and AFFITOPE PD01A have shown significant efficacy in clearing existing pathology but may face challenges with delivery across the blood-brain barrier. The continued elucidation of the therapeutic windows for each of these approaches through rigorous preclinical and clinical studies will be paramount in developing a safe and effective disease-modifying treatment for Parkinson's disease and related disorders.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Frontiers | A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data [frontiersin.org]
- 3. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Prasinezumab slows motor progression in Parkinsons disease: beyond the clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Trial to Assess the Safety and Tolerability of PD01, the First Alpha-synuclein-based AFFITOPE® Parkinson's Vaccine | Parkinson's Disease [michaeljfox.org]
- 7. Posiphen as a Well-tolerated Alpha-synuclein Inhibitor and a Potential 5'UTR Directed Drug Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prasinezumab Slows Progression on Measures of Parkinson’s Disease in Phase 2 Study | Prothena Corporation plc [ir.prothena.com]
- 10. researchgate.net [researchgate.net]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. neurologylive.com [neurologylive.com]
- 15. Wren Presents Preclinical Data at AD/PD 2023 Demonstrating Potential of its First-in-Class, Small-Molecule Inhibitors of α-Synuclein Toxic Oligomers for the Treatment of Parkinson's Disease [prnewswire.com]
- 16. Prasinezumab Slows Progression on Measures of Parkinson’s [globenewswire.com]
- 17. Reach α-synuclein-dependent neurodegeneration: clinical development of therapeutic AFFITOPE vaccines for Parkinson’s disease and multisystem atrophy | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 18. An update on immune-based alpha-synuclein trials in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting α-synuclein aggregation with immunotherapy: a promising therapeutic approach for Parkinson’s disease [explorationpub.com]
- 20. A multicenter, randomized, double-blind, placebo-controlled ascending dose study to evaluate the safety, tolerability, pharmacokinetics (PK) and pharmacodynamic (PD) effects of Posiphen in subjects with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monoclonal antibody reduced alpha-synuclein levels in Parkinson’s patients | MDedge Psychiatry [mdedge9-ma1.mdedge.com]
- 22. Targeting Alpha-Synuclein as a Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Synucleozid and antisense oligonucleotides for SNCA targeting.
A comprehensive guide for researchers and drug development professionals on two leading therapeutic strategies aimed at reducing α-synuclein expression for the treatment of Parkinson's disease and other synucleinopathies.
This guide provides a detailed comparison of Synucleozid, a small molecule inhibitor of SNCA mRNA translation, and antisense oligonucleotides (ASOs), which mediate SNCA mRNA degradation. The information presented is based on preclinical data and aims to provide an objective analysis of their respective mechanisms of action, efficacy, specificity, and potential off-target effects.
Introduction
The accumulation of α-synuclein protein, encoded by the SNCA gene, is a central pathological hallmark of Parkinson's disease and other related neurodegenerative disorders. Consequently, therapeutic strategies aimed at reducing α-synuclein levels are of significant interest. This guide focuses on two prominent approaches: the small molecule this compound and synthetic antisense oligonucleotides. Both modalities target the SNCA mRNA but through distinct mechanisms, offering different therapeutic profiles.
Mechanism of Action
This compound: A Small Molecule Inhibitor of Translation
This compound is a small molecule designed to bind to a specific structured region within the 5' untranslated region (UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[1][2] By binding to this site, this compound is thought to inhibit the initiation of translation, thereby reducing the synthesis of the α-synuclein protein without affecting the levels of SNCA mRNA.[2][3]
A more recent iteration, this compound-2.0, has been developed with improved potency and drug-like properties.[4][5] Furthermore, a derivative of this compound-2.0 has been engineered into a ribonuclease-targeting chimera (RiboTAC), named Syn-RiboTAC. This molecule not only binds to the SNCA mRNA but also recruits cellular ribonucleases to degrade the mRNA, adding a secondary mechanism to reduce α-synuclein production.[1][6]
Antisense Oligonucleotides (ASOs): Mediators of mRNA Degradation
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to be complementary to a specific sequence within a target mRNA.[7] For SNCA targeting, ASOs bind to the SNCA mRNA, forming an RNA-DNA hybrid. This hybrid is recognized by the cellular enzyme RNase H, which then cleaves and degrades the SNCA mRNA.[7] This leads to a direct reduction in the template available for α-synuclein protein synthesis. Various chemical modifications, such as amido-bridged nucleic acids (AmNA), have been incorporated into ASO design to enhance their stability, binding affinity, and in vivo efficacy.[8][9][10]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from preclinical studies on this compound and ASOs for SNCA targeting. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental models and conditions.
| Parameter | This compound | This compound-2.0 | Syn-RiboTAC | References |
| Target | SNCA mRNA 5' UTR (IRE) | SNCA mRNA 5' UTR (IRE) | SNCA mRNA 5' UTR (IRE) | [1][2][4] |
| Mechanism | Translation Inhibition | Translation Inhibition | mRNA Degradation | [1][2] |
| IC50 (α-synuclein reduction) | ~500 nM (in SH-SY5Y cells) | ~2 µM (in SH-SY5Y cells) | Not reported | [2][4] |
| SNCA mRNA Reduction | No significant change | No significant change | ~50% in iPSC-derived neurons | [1][2] |
| α-synuclein Protein Reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [1][2][4] |
| Parameter | Gapmer ASO (in vivo) | AmNA-ASO (in vitro) | AmNA-ASO (in vivo) | References |
| Target | SNCA mRNA | SNCA mRNA | SNCA mRNA | [8][11][12] |
| Mechanism | RNase H-mediated mRNA degradation | RNase H-mediated mRNA degradation | RNase H-mediated mRNA degradation | [7] |
| SNCA mRNA Reduction | ~50% reduction with sustained administration | 75.5% reduction in HEK293 cells | Significant reduction | [9][11][12] |
| α-synuclein Protein Reduction | Significant reduction leading to prevention/reversal of pathology | Significant reduction | Ameliorated neurological defects | [8][11] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying α-synuclein.
This compound Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Plate cells in appropriate well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for the specified duration (e.g., 48 hours).
ASO Transfection:
-
Culture SH-SY5Y cells as described above.
-
On the day of transfection, replace the medium with a fresh, antibiotic-free medium.
-
Prepare the ASO-lipid complex by mixing the ASO with a transfection reagent (e.g., Lipofectamine) in a serum-free medium, according to the manufacturer's instructions.
-
Incubate the complex at room temperature to allow for its formation.
-
Add the ASO-lipid complex to the cells and incubate for the desired period before analysis.
RNA and Protein Analysis
Quantitative Real-Time PCR (qRT-PCR) for SNCA mRNA Quantification:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for SNCA and a reference gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of SNCA mRNA.
Western Blot for α-synuclein Protein Quantification:
-
Lyse the treated and control cells in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against α-synuclein and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Target Engagement and Mechanism of Action Studies
Polysome Profiling:
-
Treat cells with the compound of interest and cycloheximide to arrest translation.
-
Lyse the cells and layer the cytoplasmic extract onto a sucrose density gradient.
-
Separate the ribosomal subunits, monosomes, and polysomes by ultracentrifugation.
-
Fractionate the gradient and monitor the absorbance at 254 nm to generate a polysome profile.
-
Extract RNA from the fractions and perform qRT-PCR for SNCA mRNA to determine its distribution across the gradient, indicating its translational status.
ASO-Bind-Map:
-
Design and synthesize a series of ASOs that tile across the putative binding site of the small molecule on the target RNA.
-
Incubate the target RNA with the small molecule.
-
Add the tiling ASOs and RNase H.
-
Analyze the cleavage of the RNA by gel electrophoresis. Protection from cleavage by a specific ASO in the presence of the small molecule indicates that the small molecule binds at or near the ASO binding site.[1]
Off-Target Effects
This compound: Transcriptome- and proteome-wide studies have been conducted to assess the selectivity of this compound.[2] In one study, this compound treatment resulted in very few changes in the transcriptome (99.7% of genes unchanged).[2] Proteomic analysis showed that this compound affected a small percentage of the proteome, with some overlap with the effects of an siRNA targeting SNCA.[1][2] this compound-2.0 and Syn-RiboTAC also demonstrated high selectivity in similar analyses.[1][13]
Antisense Oligonucleotides: The specificity of ASOs is primarily determined by their sequence. However, off-target effects can occur due to binding to other mRNAs with partial sequence complementarity.[14] RNA-sequencing is a common method to assess the transcriptome-wide effects of ASOs and identify potential off-target transcripts.[15][16][17][18] The chemical modifications of ASOs, such as AmNA, are designed to improve specificity and reduce off-target effects.[8]
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for ASOs.
Caption: General experimental workflow.
Conclusion
Both this compound and antisense oligonucleotides represent promising therapeutic strategies for lowering α-synuclein levels by targeting its mRNA. This compound offers the advantage of being a small molecule, which can have favorable pharmacokinetic properties, and its mechanism of inhibiting translation is distinct from the mRNA degradation induced by ASOs. The development of Syn-RiboTAC combines both binding and degradation for potentially enhanced efficacy. ASOs, on the other hand, have a well-established platform with several ASO-based drugs already approved for other conditions. Their high specificity is a key advantage, and ongoing research into chemical modifications continues to improve their safety and efficacy profile.
The choice between these two modalities for further development will depend on a variety of factors, including their long-term efficacy, safety profiles, and ability to be delivered effectively to the central nervous system. Head-to-head comparative studies in relevant preclinical models will be crucial for making informed decisions about their therapeutic potential. This guide provides a foundational understanding of these two innovative approaches to aid researchers and drug developers in this critical area of neurodegenerative disease research.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-2.0|CAS|DC Chemicals [dcchemicals.com]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amido-bridged nucleic acid (AmNA)-modified antisense oligonucleotides targeting α-synuclein as a novel therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. α-Synuclein antisense oligonucleotides as a disease-modifying therapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Therapeutic Horizons: SNCA Targeting in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Determining off-target effects of splice-switching antisense oligonucleotides using short read RNAseq in neuronally differentiated human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Independent Validation of the Cytoprotective Effects of Synucleozid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Synucleozid and its derivatives against other compounds investigated for their cytoprotective effects related to α-synuclein pathology, a hallmark of Parkinson's disease and other synucleinopathies. The data presented is collated from independent research to offer a clear perspective on the performance and mechanisms of these potential therapeutic agents.
Executive Summary
This compound is a novel small molecule designed to inhibit the translation of α-synuclein (SNCA) mRNA, thereby reducing the levels of the α-synuclein protein, which is prone to aggregation and cytotoxicity. This guide details the mechanism of action of this compound and its more potent derivatives, this compound-2.0 and Syn-RiboTAC, and compares their efficacy with other molecules targeting α-synuclein expression, such as Posiphen and Salbutamol. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate independent validation and further research.
Mechanism of Action: this compound and its Derivatives
This compound and its analogs operate by a unique mechanism that targets the messenger RNA (mRNA) that codes for the α-synuclein protein.
-
This compound and this compound-2.0: These small molecules selectively bind to a specific structured region in the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[1][2] This binding event stabilizes the IRE structure and impedes the assembly of ribosomes on the mRNA, thus inhibiting the translation of α-synuclein protein.[2]
-
Syn-RiboTAC: This advanced derivative converts this compound-2.0 into a ribonuclease-targeting chimera (RiboTAC).[3][4] While one part of the molecule binds to the SNCA mRNA's IRE, the other end recruits cellular ribonucleases to degrade the SNCA mRNA.[3][4] This dual action of inhibiting translation and promoting mRNA degradation leads to a more potent and sustained reduction of α-synuclein protein levels.[3][4]
Comparative Efficacy Data
The following table summarizes the quantitative data on the cytoprotective and α-synuclein-lowering effects of this compound derivatives and other selected compounds.
| Compound | Assay | Cell Line | Efficacy Metric | Value | Citation(s) |
| This compound-2.0 | α-Synuclein PFF Cytotoxicity | SH-SY5Y | EC50 | 13 ± 4 µM | [5] |
| α-Synuclein Translation Inhibition | SH-SY5Y | IC50 | ~2 µM | [6] | |
| Syn-RiboTAC | α-Synuclein PFF Cytotoxicity | SH-SY5Y | EC50 | 2 ± 1 µM | [5] |
| α-Synuclein Protein Reduction | SH-SY5Y | % Reduction (at 2µM) | 63 ± 9% | [6] | |
| Posiphen | α-Synuclein Translation Inhibition | SH-SY5Y | IC50 | ~1 µM | [2][7] |
| α-Synuclein Protein Reduction | SH-SY5Y | IC50 | < 5 µM | [8][9] | |
| Salbutamol | α-Synuclein mRNA Reduction | Neurons | % Reduction | ~30% | [10] |
Detailed Experimental Protocols
α-Synuclein Pre-formed Fibril (PFF) Cytotoxicity Assay
This assay assesses the ability of a compound to protect cells from the toxicity induced by aggregated α-synuclein fibrils.
a. Preparation of α-Synuclein Pre-formed Fibrils (PFFs):
-
Recombinant human α-synuclein monomer is diluted to a final concentration of 5 mg/mL in phosphate-buffered saline (PBS).[11]
-
The solution is incubated at 37°C with continuous shaking for 5-7 days to induce fibril formation.[12]
-
The resulting PFFs are sonicated to generate smaller fibril seeds optimal for cellular uptake and seeding of endogenous α-synuclein aggregation.[11]
b. Cell Culture and Treatment:
-
SH-SY5Y neuroblastoma cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound-2.0, Syn-RiboTAC) for a specified period (e.g., 48 hours).[5][6]
-
PFFs are then added to the cell culture medium at a concentration known to induce cytotoxicity (e.g., 50 ng/µL).[6]
c. Cytotoxicity Measurement:
-
After a further incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[5]
-
The percentage of cytoprotection is calculated by comparing the viability of compound-treated cells to that of untreated cells exposed to PFFs.
SNCA 5' UTR Luciferase Reporter Assay
This assay quantifies the inhibitory effect of a compound on the translation of a reporter gene under the control of the SNCA 5' UTR.
-
Constructs: A firefly luciferase reporter gene is cloned downstream of the SNCA 5' UTR. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected as an internal control for transfection efficiency and cell viability.[13][14]
-
Transfection and Treatment: Cells (e.g., HeLa or SH-SY5Y) are transfected with the reporter constructs. After allowing for initial expression, the cells are treated with the test compound for a defined period (e.g., 48 hours).[5][6]
-
Luciferase Activity Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.[15]
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each condition. A decrease in this ratio in the presence of the compound indicates inhibition of translation mediated by the SNCA 5' UTR.
Western Blot for α-Synuclein Quantification
This technique is used to measure the levels of α-synuclein protein in cells following treatment with a test compound.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.[1][3]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.[1][3]
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).[1][3]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for α-synuclein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The signal from the secondary antibody is detected (e.g., by chemiluminescence), and the intensity of the bands corresponding to α-synuclein is quantified using densitometry. A loading control protein (e.g., β-actin) is also probed to normalize the α-synuclein levels.[8][9]
Polysome Profiling
This method assesses the extent to which a specific mRNA is being actively translated by measuring its association with ribosomes.
-
Cell Lysis and Sucrose Gradient Centrifugation: Cells are lysed under conditions that preserve the association of ribosomes with mRNA. The lysate is then layered onto a sucrose density gradient and subjected to ultracentrifugation.[16][17]
-
Fractionation: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to identify fractions containing monosomes and polysomes.[16][17]
-
RNA Extraction and Analysis: RNA is extracted from each fraction. The amount of SNCA mRNA in the polysome-associated fractions is quantified by RT-qPCR. A decrease in the proportion of SNCA mRNA in the polysome fractions upon treatment with a compound like this compound indicates an inhibition of translation initiation.
Conclusion
The development of molecules like this compound that target the translation of SNCA mRNA represents a promising therapeutic strategy for synucleinopathies. The data presented in this guide demonstrates the potent and specific activity of this compound-2.0 and the enhanced efficacy of the RiboTAC approach with Syn-RiboTAC. When compared to other α-synuclein-lowering agents, the this compound family offers a distinct and highly targeted mechanism of action. The provided experimental protocols are intended to serve as a resource for the independent validation and further exploration of these and other compounds in the pursuit of effective treatments for neurodegenerative diseases.
References
- 1. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
- 2. The alpha-synuclein 5'untranslated region targeted translation blockers: anti-alpha synuclein efficacy of cardiac glycosides and Posiphen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha-synuclein 5′untranslated region targeted translation blockers: anti-alpha synuclein efficacy of cardiac glycosides and Posiphen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anticholinesterase Phenserine and Its Enantiomer Posiphen as 5′Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breathing new life into an old target: pulmonary disease drugs for Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. michaeljfox.org [michaeljfox.org]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Synucleozid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Synucleozid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
This compound and its more stable hydrochloride salt are potent small molecule inhibitors of the SNCA mRNA, which encodes the α-synuclein protein.[1][2] Due to its biological activity and potential hazards, strict adherence to these safety protocols is mandatory. The free form of this compound is known to be unstable, and thus the hydrochloride salt is often the preferred form for research.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Nitrile gloves | Double-gloving is recommended when handling the pure compound. Provides a barrier against skin contact. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body | Laboratory coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation of fine particles. |
| Face | Face shield | Should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. |
Operational Plan for Safe Handling
Proper handling procedures are critical to minimize the risk of exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound hydrochloride should be stored at -20°C for long-term stability (up to 2 years).[3]
-
For short-term storage, it can be kept at 4°C.
-
Always store in a tightly sealed, clearly labeled container in a designated and controlled-access area.
Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Use a calibrated analytical balance to weigh the compound.
-
This compound hydrochloride is soluble in DMSO (up to 125 mg/mL) and water (up to 2 mg/mL).[3]
-
When preparing stock solutions, add the solvent slowly to the compound to avoid splashing.
-
Ensure all equipment used for weighing and dissolution is decontaminated after use.
Experimental Use:
-
When treating cell cultures, add the this compound solution dropwise to the medium away from the cell layer to ensure even distribution.
-
All manipulations involving this compound-containing media should be performed in a biological safety cabinet.
-
Clearly label all flasks, plates, and tubes containing this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institutional safety office. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including cell culture media, should be collected in a sealed and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Inhibition of α-Synuclein Expression in SH-SY5Y Cells
This protocol details the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to assess its effect on α-synuclein protein levels via Western blot analysis.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
DMSO (sterile)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to final concentrations of 0.25 µM, 0.5 µM, and 1 µM.[2] Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Protein Extraction:
-
After 24 hours, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to new, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-synuclein overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Visualizations
Logical Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
